3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMMDKARAQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656841 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159010-96-4 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: A Key Intermediate in Modern Drug Discovery
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a pivotal heterocyclic building block that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its rigid, three-dimensional structure and the presence of a reactive bromine atom make it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical applications in the development of novel therapeutics, particularly in the realms of oncology and neurological disorders. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking its full potential in crafting next-generation medicines.
Core Compound Identification and Properties
A precise understanding of the physicochemical properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and its hydrochloride salt is fundamental for its effective use in synthesis and formulation.
| Property | Value | CAS Number | Reference |
| Chemical Name | This compound | 1159010-96-4 | [1] |
| Free Base Name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 625100-00-7 | [2][3] |
| Molecular Formula | C₈H₁₀BrClN₂ | C₈H₉BrN₂ | |
| Molecular Weight | 249.54 g/mol | 213.08 g/mol | |
| Appearance | Light yellow solid/powder | Light yellow solid/powder | [2] |
| Purity | Typically ≥95% | Typically ≥98% | [2] |
| Storage Conditions | Store in an inert gas at room temperature or 0-8 °C | Store at 0 - 8 °C | [2] |
The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and solubility in polar solvents, which can be advantageous for certain reaction conditions and for handling.
The Strategic Importance in Medicinal Chemistry
The tetrahydronaphthyridine core is a privileged scaffold in medicinal chemistry. The fusion of a pyridine ring with a saturated piperidine ring creates a rigid structure that can effectively present substituents in defined vectors for optimal interaction with biological targets.
The bromine atom at the 3-position is the key to the synthetic utility of this molecule. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This strategic placement of a reactive group on a desirable scaffold is the primary reason for its widespread use as an intermediate.[2]
Mechanism of Action in Drug Scaffolds
The 1,6-naphthyridine core is a known pharmacophore that can interact with the ATP-binding sites of various kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for potent and selective kinase inhibitors.[5]
Furthermore, the nitrogen-containing heterocyclic structure is prevalent in agents targeting the central nervous system (CNS), contributing to interactions with various receptors and enzymes implicated in neurodegenerative diseases.[5]
Synthesis and Purification: A Conceptual Workflow
While specific, detailed proprietary synthesis protocols are often closely guarded, a general understanding of the synthetic approaches to tetrahydronaphthyridines can be derived from the scientific literature. The synthesis of related, substituted 5,6,7,8-tetrahydro-1,6-naphthyridines often involves multi-step sequences.
One common strategy involves the construction of a substituted pyridine ring followed by the annulation of the piperidine ring. For instance, a cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles has been successfully employed to create the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[6] Another approach is the asymmetric synthesis of a tetrahydronaphthyridine scaffold, which might involve a Pictet-Spengler reaction.[4]
The introduction of the bromine atom can be achieved through electrophilic aromatic substitution on the pyridine ring. The final step would typically involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Purification Protocol (General):
A crucial aspect of synthesizing high-quality intermediates is a robust purification protocol.
-
Initial Work-up: Following the bromination reaction, the crude product is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Chromatography: The crude free base is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to isolate the desired product.
-
Salt Formation and Crystallization: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The resulting hydrochloride salt often precipitates and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to achieve high purity.
Applications in the Synthesis of Biologically Active Molecules
The true value of this compound lies in its application as a key intermediate in the synthesis of high-value, biologically active molecules.
Kinase Inhibitors for Oncology
The brominated tetrahydro-1,6-naphthyridine scaffold is a common feature in the development of various kinase inhibitors. For example, it can be envisioned as a key building block for analogues of PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib. While not a direct precursor to Olaparib itself, its structural motifs are highly relevant for the synthesis of novel PARP inhibitors.[7][8] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with BRCA1/2 mutations.
Illustrative Synthetic Application (Hypothetical):
Caption: Synthetic utility of the title compound in preparing kinase inhibitors.
Agents for Central Nervous System (CNS) Disorders
The inherent structure of the tetrahydronaphthyridine core makes it a valuable scaffold for compounds targeting CNS disorders. Its ability to be functionalized in a controlled manner allows for the fine-tuning of properties such as blood-brain barrier penetration and receptor affinity. This makes it a key intermediate in the discovery of new treatments for neurodegenerative diseases and other neurological conditions.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the piperidine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method would typically be employed with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, nitrogen, bromine, and chlorine in the final product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is a key that unlocks the door to a vast chemical space of potential new drugs. Its unique combination of a rigid, biologically relevant scaffold and a versatile reactive handle makes it an indispensable tool for medicinal chemists. As the quest for more effective and selective therapeutics continues, the importance of well-designed, high-quality building blocks like this one will only continue to grow. A thorough understanding of its synthesis, properties, and applications is therefore essential for any researcher or organization at the forefront of drug discovery.
References
- 1. asynt.com [asynt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,6-Naphthyridine, 3-bromo-5,6,7,8-tetrahydro- [cymitquimica.com]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its fundamental physicochemical properties, with a core focus on its molecular weight of 249.54 g/mol .[1][2] A plausible, multi-step synthetic pathway is proposed, grounded in established chemical principles, alongside robust protocols for its purification and rigorous analytical characterization. Furthermore, this guide explores the strategic application of this scaffold in the design and synthesis of targeted therapeutics, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders. The inherent structural rigidity and the synthetic versatility endowed by the bromine substituent make this naphthyridine derivative a highly sought-after intermediate for creating novel molecular architectures with enhanced biological efficacy.
Introduction: The Strategic Importance of the Tetrahydro-1,6-Naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that combines the features of a saturated piperidine ring fused to a pyridine ring. This arrangement provides a rigid framework that can precisely orient substituent groups for optimal interaction with biological targets. The introduction of a bromine atom at the 3-position significantly enhances the synthetic utility of this scaffold, rendering it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions.[3] This versatility allows for the systematic exploration of the chemical space around the core structure, a critical aspect of lead optimization in drug discovery. This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including potent kinase inhibitors and novel agents for neurological disorders.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for the characterization of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrClN₂ | [1] |
| Molecular Weight | 249.54 g/mol | [1][2] |
| CAS Number | 1159010-96-4 | [2] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in polar protic solvents like water and methanol due to its hydrochloride salt form. |
Proposed Synthesis and Purification
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the tetrahydronaphthyridine core followed by a regioselective bromination.
References
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride stability and storage
Executive Summary
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of a new generation of therapeutic agents, particularly in the development of kinase inhibitors and compounds targeting the central nervous system.[1] The integrity and purity of this starting material are paramount, as any degradation can directly impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to understand and manage the stability of this compound. It outlines best practices for storage and handling, and details the necessary experimental protocols for conducting forced degradation studies to proactively identify potential liabilities and establish robust, stability-indicating analytical methods.
Compound Profile and Physicochemical Properties
A foundational understanding of the compound's basic properties is the first step in ensuring its proper handling and storage.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1159010-96-4 | [1] |
| Molecular Formula | C₈H₁₀BrClN₂ | [1] |
| Molecular Weight | 249.54 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Primary Application | Pharmaceutical intermediate for kinase inhibitors and CNS agents | [1][3][4] |
Recommended Storage, Handling, and Safety Protocols
The reactivity of the brominated naphthyridine core necessitates stringent storage and handling procedures to prevent inadvertent degradation and ensure operator safety.
Optimal Storage Conditions
To maintain long-term chemical integrity, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[5] For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of any potential solid-state reactions.[6]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[1] The tetrahydropyridine ring system can be susceptible to oxidation, and an inert atmosphere mitigates this risk.
-
Container: Use a tightly-sealed, opaque container to protect the compound from moisture and light.[5][7]
-
Incompatibilities: Avoid storage near strong oxidizing agents, which can react with the heterocyclic structure.[7]
Safe Handling Procedures
Adherence to safety protocols is critical due to the compound's hazard profile. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5]
-
Engineering Controls: All handling should occur within a well-ventilated laboratory, preferably inside a certified chemical fume hood to minimize inhalation risk.[5][8] The facility should be equipped with an eyewash station.[5]
-
Personal Protective Equipment (PPE):
-
Procedural Hygiene: Avoid the formation and inhalation of dust.[8][9] Wash hands thoroughly after handling the material.[5]
A Proactive Framework for Stability Assessment
While specific degradation pathways for this molecule are not extensively published, a proactive approach using forced degradation is the industry-standard methodology. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[10][11] This is a cornerstone of developing a stability-indicating method—an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation.[12]
The Logic of Stability Evaluation
The overall process follows a logical sequence designed to build a comprehensive understanding of the molecule's stability profile. This workflow ensures that the analytical methods used are fit for purpose and that potential issues are identified early in development.
Experimental Design: Forced Degradation Protocols
The objective of forced degradation is to achieve a target degradation of 10-20% of the parent compound.[13] This level is sufficient to produce and detect degradation products without destroying the molecule entirely, which would obscure the primary degradation pathways.
Experimental Workflow Diagram
The core of the study involves subjecting the compound to a panel of five key stress conditions as recommended by ICH guidelines.[11]
Step-by-Step Methodologies
The following protocols serve as a robust starting point. Researchers should adjust concentrations, temperatures, and durations to achieve the target degradation.
5.2.1 Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a final concentration of 1 mg/mL.
-
This stock solution will be used for the hydrolytic and oxidative stress tests.
5.2.2 Acid Hydrolysis
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 1N Hydrochloric Acid (HCl).
-
Cap the vial and place it in a water bath at 60-80°C for 24 hours.[14]
-
After incubation, cool the sample to room temperature.
-
Neutralize the sample by adding 1 mL of 1N Sodium Hydroxide (NaOH).
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
Causality: This test simulates exposure to acidic conditions which can occur during synthesis, purification, or in certain formulation environments. The naphthyridine nitrogens are potential sites for acid-catalyzed hydrolysis or rearrangement.
5.2.3 Base Hydrolysis
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 1N Sodium Hydroxide (NaOH).
-
Cap the vial and place it in a water bath at 60-80°C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Neutralize the sample by adding 1 mL of 1N Hydrochloric Acid (HCl).
-
Dilute with the mobile phase for analysis.
Causality: This test evaluates the compound's susceptibility to basic conditions. The bromine atom could be a site for nucleophilic substitution, or the heterocyclic ring could undergo base-catalyzed reactions.
5.2.4 Oxidative Degradation
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Cap the vial and store it at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
Causality: This test assesses the compound's stability in the presence of oxidizing agents, mimicking long-term exposure to atmospheric oxygen. The electron-rich aromatic ring and the nitrogen atoms are potential sites of oxidation.
5.2.5 Thermal Degradation
-
Place a small amount (approx. 10 mg) of the solid compound in a clear glass vial.
-
Place the uncapped vial in a stability oven at 80°C for 72 hours.
-
After the study, allow the sample to cool.
-
Prepare a solution of the stressed solid at 1 mg/mL and dilute for analysis.
Causality: This test evaluates the intrinsic solid-state thermal stability of the molecule, which is critical for determining shipping and long-term storage conditions.
5.2.6 Photostability
-
Place a thin layer of the solid compound in a container transparent to the appropriate wavelengths.
-
Expose the sample to a light source that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure).
-
Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
Causality: This test is essential for compounds that may be handled or processed in the open. The aromatic system can absorb UV/Vis light, potentially leading to photolytic cleavage or rearrangement.
Data Summary and Interpretation
The results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile. This allows for rapid identification of the conditions under which the compound is least stable.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | No. of Degradants >0.1% | Major Degradant Peak (RT, min) | Observations |
| Control (Unstressed) | < 0.1% | 0 | N/A | Baseline purity established. |
| Acid (1N HCl, 80°C, 24h) | 15.2% | 2 | 4.8 min | Significant degradation observed. |
| Base (1N NaOH, 80°C, 24h) | 18.5% | 3 | 3.2 min | Most significant degradation pathway. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | 1 | 7.1 min | Moderate sensitivity to oxidation. |
| Thermal (80°C, 72h) | 1.2% | 1 | 5.5 min | Compound is relatively stable to dry heat. |
| Photo (ICH Q1B) | 3.5% | 1 | 6.2 min | Minor sensitivity to light exposure. |
Note: Data are illustrative and must be generated experimentally.
Conclusion and Recommendations
This compound is a compound with immense value in pharmaceutical research. Its stability is not absolute, and a thorough understanding of its degradation profile is essential for its effective use. This guide establishes that optimal preservation is achieved by storing the compound in a cool, dry, and inert environment, protected from light.
For drug development professionals, the implementation of a systematic forced degradation study is not merely a recommendation but a necessity. The protocols outlined herein provide a clear path to elucidating potential degradation pathways, identifying degradants, and developing a validated, stability-indicating analytical method. This proactive approach ensures the quality of the intermediate, the integrity of the research data, and ultimately, the success of the drug development program.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1159010-96-4 [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. aksci.com [aksci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the spectrum of this heterocyclic compound. Given the absence of a publicly available, fully assigned experimental spectrum, this guide will focus on a detailed prediction and interpretation based on established NMR theory and spectral data from analogous structures. This approach not only provides a working model for the spectrum but also illustrates the critical thinking process inherent in structural elucidation.
Introduction: The Significance of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine and its Spectroscopic Characterization
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of biologically active molecules. Its rigid, bicyclic scaffold is a common feature in the design of kinase inhibitors and agents targeting the central nervous system.[1] Accurate structural confirmation is paramount in the synthesis of such compounds, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. The proton NMR spectrum provides a detailed fingerprint of the molecule's structure, revealing the electronic environment of each proton and their spatial relationships.
This guide will systematically deconstruct the predicted ¹H NMR spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, explaining the rationale behind the chemical shifts, multiplicity patterns, and coupling constants for each proton.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine presents a unique set of proton environments. The spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydropyridine ring. The following analysis is based on the principles of chemical shift theory, spin-spin coupling, and data from related structures such as brominated pyridines and tetrahydronaphthyridine derivatives.[2][3][4]
Molecular Structure and Proton Environments
To facilitate the spectral analysis, the protons in 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine are systematically labeled as shown below. This numbering convention will be used throughout the guide.
Caption: Molecular structure of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine with proton labeling.
Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
The predicted ¹H NMR spectral data for 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine in a standard deuterated solvent like CDCl₃ are summarized in the table below. The rationale for these predictions follows.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.3 - 8.5 | Doublet (d) | JH2-H4 ≈ 2.0 - 2.5 Hz (meta) |
| H-4 | 7.8 - 8.0 | Doublet (d) | JH4-H2 ≈ 2.0 - 2.5 Hz (meta) |
| H-5 | 3.0 - 3.2 | Triplet (t) | JH5-H7 ≈ 5.5 - 6.5 Hz |
| H-7 | 2.8 - 3.0 | Triplet (t) | JH7-H5 ≈ 5.5 - 6.5 Hz, JH7-H8 ≈ 5.5 - 6.5 Hz |
| H-8 | 3.8 - 4.0 | Triplet (t) | JH8-H7 ≈ 5.5 - 6.5 Hz |
| NH (at N-6) | 1.5 - 3.0 (broad) | Singlet (s) | - |
Rationale for Spectral Predictions
Aromatic Protons (H-2 and H-4):
-
Chemical Shift: The protons on the pyridine ring are expected to resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[5] The presence of the electronegative nitrogen atom further deshields the adjacent protons. In a typical pyridine ring, the α-protons (adjacent to nitrogen) are more deshielded than the β- and γ-protons.[1] The bromine atom at the 3-position is an electron-withdrawing group, which will also deshield the neighboring protons.[6] Based on data for 3-bromopyridine, H-2 (ortho to nitrogen and meta to bromine) is predicted to be the most downfield signal, likely in the range of 8.3-8.5 ppm.[3] H-4 (para to nitrogen and ortho to bromine) will also be significantly deshielded, with a predicted chemical shift of 7.8-8.0 ppm.
-
Multiplicity and Coupling: H-2 and H-4 are meta to each other. Meta coupling (⁴J) in pyridine rings is typically small, around 2.0-2.5 Hz.[7] Therefore, both H-2 and H-4 are expected to appear as doublets with this small coupling constant.
Aliphatic Protons (H-5, H-7, and H-8):
-
Chemical Shift: The protons on the saturated tetrahydropyridine ring will appear in the upfield region of the spectrum compared to their aromatic counterparts.
-
H-8: This proton is on a carbon adjacent to the aromatic pyridine ring (a benzylic-like position) and a nitrogen atom (N-1). This dual deshielding effect will shift its resonance significantly downfield for an aliphatic proton, predicted to be in the 3.8-4.0 ppm range.
-
H-5: These protons are on a carbon adjacent to the secondary amine (N-6). The electronegativity of the nitrogen will cause a downfield shift, predicted to be around 3.0-3.2 ppm.
-
H-7: These protons are situated between two methylene groups and will be the most shielded of the aliphatic protons, with an expected chemical shift in the 2.8-3.0 ppm range.
-
-
Multiplicity and Coupling: Assuming free rotation around the C-C bonds in the saturated ring, the protons on adjacent methylene groups will couple with each other. Vicinal coupling (³J) in such systems is typically in the range of 5-8 Hz.
-
H-5: Will be coupled to the two protons on C-7, resulting in a triplet.
-
H-7: Will be coupled to the protons on both C-5 and C-8, potentially leading to a more complex multiplet. However, if the coupling constants are similar, it may appear as a triplet of triplets or a quartet. For simplicity, it is often observed as a multiplet or a triplet if the couplings are not well-resolved.
-
H-8: Will be coupled to the two protons on C-7, resulting in a triplet.
-
NH Proton:
-
The proton on the nitrogen at the 6-position is expected to be a broad singlet. The chemical shift of NH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A typical range would be between 1.5 and 3.0 ppm.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the NH proton.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any undissolved particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (usually pre-dissolved in the deuterated solvent by the manufacturer). TMS provides a sharp singlet at 0.00 ppm.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for setting up the NMR experiment.
Caption: Experimental workflow for ¹H NMR data acquisition.
-
Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise.
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse is typically used for a standard 1D ¹H experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons for each signal.
-
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. By leveraging predictive analysis based on fundamental NMR principles and data from analogous compounds, we have established a reliable model for the expected spectrum. The detailed experimental protocol further ensures that researchers can acquire high-quality, reproducible data for this and similar heterocyclic molecules. A thorough understanding of the ¹H NMR spectrum is crucial for confirming the identity and purity of this important synthetic intermediate, thereby supporting its application in pharmaceutical research and development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 3. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 4. 5,6,7,8-tetrahydro-1,6-naphthyridine HCl(1187830-51-8) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
The Tetrahydronaphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The tetrahydronaphthyridine scaffold, a class of bicyclic nitrogen-containing heterocycles, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture and tunable physicochemical properties have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive analysis of the tetrahydronaphthyridine core, delving into its profound impact on drug design and development. We will explore its intrinsic physicochemical and pharmacokinetic characteristics, diverse biological activities with a focus on anticancer and immunomodulatory effects, versatile synthetic strategies, and critical structure-activity relationships. This guide is intended to be a vital resource for researchers, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics built upon this remarkable scaffold.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a versatile platform for the development of a diverse range of therapeutic agents. The 5,6,7,8-tetrahydronaphthyridine core has earned this distinction due to its inherent structural features. Comprising a fused pyridine and tetrahydropyridine ring system, this scaffold possesses a defined three-dimensional geometry that allows for the precise spatial orientation of substituents. This structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors and donors, provides a favorable framework for high-affinity interactions with a variety of biological targets.
The strategic incorporation of the tetrahydronaphthyridine scaffold into drug candidates has led to significant improvements in their pharmacological profiles, including enhanced potency, selectivity, and favorable drug-like properties. Its utility has been demonstrated in the development of agents targeting G-protein coupled receptors (GPCRs), kinases, and other key enzymes implicated in a range of pathologies.
Physicochemical Properties and Pharmacokinetic Profile: Engineering Drug-Likeness
The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The tetrahydronaphthyridine scaffold offers a unique platform for fine-tuning these properties to optimize pharmacokinetic behavior.
Key Physicochemical Descriptors
The physicochemical properties of tetrahydronaphthyridine derivatives are heavily influenced by the nature and position of their substituents. Key parameters to consider during the design phase include:
-
Lipophilicity (LogP/LogD): The LogP of the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine is approximately 0.3, indicating a relatively hydrophilic nature.[1] This provides a favorable starting point for medicinal chemists, as lipophilicity can be readily modulated by the addition of various functional groups to achieve the desired balance for membrane permeability and aqueous solubility.
-
Aqueous Solubility: The nitrogen atoms in the scaffold can be protonated at physiological pH, enhancing aqueous solubility. However, extensive substitution with lipophilic groups can decrease solubility. Therefore, a careful balance must be maintained to ensure adequate bioavailability.
-
Ionization Constant (pKa): The basicity of the nitrogen atoms is a critical determinant of the scaffold's behavior in different physiological compartments. The predicted pKa values for the basic nitrogens can guide formulation strategies and predict potential interactions with acidic biological targets.
-
Polar Surface Area (PSA): The polar surface area of the core scaffold is relatively low, which is generally favorable for cell membrane permeability. The introduction of polar substituents will increase the PSA, a factor that needs to be balanced to maintain good oral absorption.
Pharmacokinetic Considerations
The tetrahydronaphthyridine scaffold has been shown to impart favorable pharmacokinetic properties in drug candidates. For instance, in the development of novel CXCR4 antagonists, the introduction of a 5,6,7,8-tetrahydro-1,6-naphthyridine core in place of a tetrahydroisoquinoline ring led to a significant reduction in the inhibition of the CYP2D6 enzyme, a crucial consideration for avoiding drug-drug interactions.[2] Furthermore, optimization of a lead compound featuring this scaffold resulted in a potent CXCR4 antagonist with improved PAMPA permeability and higher oral bioavailability in mice (%F = 27%).[2]
Table 1: Physicochemical and Pharmacokinetic Properties of a Representative Tetrahydronaphthyridine Derivative (Compound 30 from J. Med. Chem. 2022, 65, 5, 4058–4084) [2]
| Property | Value | Significance in Drug Design |
| CXCR4 Antagonism IC50 | 24 nM | High potency against the biological target. |
| CYP2D6 Inhibition IC50 | >50 µM | Reduced potential for drug-drug interactions. |
| PAMPA Permeability | 309 nm/s | Good passive membrane permeability, indicating potential for oral absorption. |
| Mouse Oral Bioavailability (%F) | 27% | Demonstrates the ability of the compound to be absorbed and reach systemic circulation after oral administration. |
Key Biological Activities and Mechanisms of Action
The versatility of the tetrahydronaphthyridine scaffold is underscored by its wide range of biological activities. This section will focus on its prominent roles in oncology and immunology.
Anticancer Activity: Targeting Key Signaling Pathways
While direct anticancer mechanisms of the tetrahydronaphthyridine scaffold are an active area of research, studies on closely related naphthyridine and tetrahydropyridine derivatives provide strong evidence for their potential as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[3][4]
Recent studies have identified tetrahydropyridine-based compounds as potent inhibitors of LIM kinases (LIMK1 and LIMK2).[5][6] LIMKs are crucial regulators of cytoskeleton remodeling and are implicated in cancer cell migration and invasion.[4][6] By inhibiting LIMKs, these compounds can disrupt the actin cytoskeleton of cancer cells, thereby impeding their motility and metastatic potential.[6] The mechanism of action involves the inhibition of cofilin phosphorylation, a downstream effector of LIMK.[5]
Naphthyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, certain derivatives have shown potent activity against cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar to nanomolar range.[7] Pyrazolo-naphthyridine derivatives have also exhibited noteworthy antiproliferative activity in breast cancer cells.[8]
Table 2: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines [7][8]
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Naphthyridine Derivative | HeLa (Cervical Cancer) | 0.7 - 172.8 |
| Naphthyridine Derivative | HL-60 (Leukemia) | 0.1 - 102.9 |
| Naphthyridine Derivative | PC-3 (Prostate Cancer) | 2.7 - 124.6 |
| Pyrazolonaphthyridine | HeLa (Cervical Cancer) | 6.4 |
| Pyrazolonaphthyridine | MCF-7 (Breast Cancer) | 2.03 |
Immunomodulatory Activity: RORγt Inverse Agonism
The tetrahydronaphthyridine scaffold has been successfully employed in the development of inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a master regulator of Th17 cells, which are key drivers of inflammation in various autoimmune diseases.[9] By acting as inverse agonists, compounds containing the tetrahydronaphthyridine core can suppress the activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines like IL-17.[10][11]
A notable example is TAK-828F, a potent and selective RORγt inverse agonist built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[9][10] This compound has demonstrated efficacy in a mouse model of colitis, highlighting the therapeutic potential of this scaffold in treating inflammatory bowel disease.[10] While TAK-828F has been investigated pre-clinically, information regarding its progression into human clinical trials is not publicly available on Takeda's clinical trial portal as of early 2026. The development of RORγt inverse agonists has been challenging, with a high attrition rate in clinical trials for this class of drugs.[5][12]
Synthetic Strategies: Building the Core
The efficient synthesis of the tetrahydronaphthyridine scaffold is crucial for its exploration in medicinal chemistry. Several synthetic routes have been developed, with the Pictet-Spengler reaction and transition metal-catalyzed cyclizations being prominent methods.
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine
A robust and scalable asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed for the RORγt inverse agonist, TAK-828F.[9] This synthesis features several key innovations, including a Heck-type vinylation of a chloropyridine, a novel ammonia-mediated cyclization to form the dihydronaphthyridine intermediate, and a ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[9]
Experimental Protocol: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide[9][14]
This protocol describes a key step in the synthesis of the TAK-828F scaffold, the ammonia-mediated cyclization.
Materials:
-
2-Vinyl-3-acylpyridine precursor (1.0 eq)
-
Butylated hydroxytoluene (BHT)
-
Dry Methanol (MeOH)
-
Ammonia (NH3) gas
-
Autoclave vessel
-
Rotary evaporator
-
2-Propanol
Procedure:
-
Charge a 120 mL autoclave vessel with the 2-vinyl-3-acylpyridine precursor (e.g., 2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).
-
Stir the resulting mixture at room temperature under NH3 pressure (0.30 MPa) for 2 hours.
-
Seal the vessel and heat it to 60 °C (bath temperature) for 6 hours. The pressure will increase (e.g., to 0.65 MPa).
-
Allow the reaction to cool to room temperature.
-
Concentrate the reaction mixture to approximately 25 g using a rotary evaporator.
-
Determine the assay yield of the reaction solution by HPLC (expected yield ~79%).
-
Dilute the mixture with 2-propanol (20 mL) and concentrate to 25 g. Repeat this step a total of four times to azeotropically remove methanol.
-
The resulting product, 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide, can be used in the subsequent enantioselective reduction step.
Structure-Activity Relationship (SAR) Studies: Guiding Optimization
SAR studies are fundamental to understanding how structural modifications to the tetrahydronaphthyridine scaffold influence its biological activity.
SAR of Tetrahydronaphthyridine-Based CXCR4 Antagonists
In the development of CXCR4 antagonists, systematic modifications to the tetrahydronaphthyridine core and its substituents have yielded valuable SAR insights.[2] For example, it was found that substitution on the butyl amine side chain with various lipophilic groups could improve permeability.[2] This iterative process of synthesis and biological evaluation is crucial for optimizing lead compounds into clinical candidates.
SAR of Tetrahydropyridine-Based LIMK Inhibitors
For tetrahydropyridine-based LIMK inhibitors, SAR studies have revealed the importance of the pyrrolopyrimidine moiety and the substituents on the tetrahydropyridine ring for potent enzymatic inhibition.[5] The generation of a library of over 60 derivatives allowed for the identification of compounds with mid to low nanomolar in vitro enzymatic activities.[5]
Future Perspectives and Challenges
The tetrahydronaphthyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Exploring New Biological Targets: The versatility of the scaffold suggests that it can be adapted to target a wider range of proteins, including emerging targets in areas such as neurodegeneration and metabolic diseases.
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the creation of more diverse and complex libraries of tetrahydronaphthyridine derivatives.
-
Addressing Clinical Challenges: For indications like autoimmune diseases, overcoming the safety and efficacy hurdles observed with RORγt inverse agonists will be a major focus. This may involve the design of compounds with improved selectivity and pharmacokinetic profiles.
Conclusion
The tetrahydronaphthyridine scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its unique combination of a rigid, three-dimensional framework, tunable physicochemical properties, and broad biological activity makes it an invaluable tool for the modern drug hunter. As our understanding of disease biology deepens and synthetic methodologies advance, the tetrahydronaphthyridine core is poised to be at the heart of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive overview of the synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable intermediate in the creation of novel therapeutics, particularly in the areas of neurological disorders and kinase inhibition.[1] This document will delve into the strategic synthesis of the core tetrahydro-1,6-naphthyridine structure, followed by a detailed exploration of its regioselective bromination to yield the target compound.
The Significance of the Tetrahydro-1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a recurring motif in a multitude of biologically active molecules and natural products.[2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine variant offers a three-dimensional architecture that is highly sought after in medicinal chemistry for its ability to present substituents in a well-defined spatial orientation, enhancing interactions with biological targets. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Strategic Synthesis of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold
Several synthetic routes to the 5,6,7,8-tetrahydro-1,6-naphthyridine core have been reported, each with its own set of advantages and challenges. A particularly elegant and efficient method involves a cobalt-catalyzed [2+2+2] cyclization of a dialkynylnitrile. This approach allows for the rapid construction of the bicyclic system in a single, atom-economical step.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cyclization
This protocol is based on established methodologies for the synthesis of tetrahydronaphthyridines.
Step 1: Synthesis of the Dialkynylnitrile Precursor
The synthesis of the dialkynylnitrile precursor is a multi-step process that will not be detailed here but typically involves the coupling of a protected propargylamine with a suitable electrophile containing a terminal alkyne and a nitrile functionality.
Step 2: Cobalt-Catalyzed Cyclization
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the dialkynylnitrile precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.
-
Catalyst Addition: Add the cobalt catalyst, for example, Co(I) complex such as (Cp)Co(CO)₂, (5-10 mol%).
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a temperature ranging from 120-150 °C for 20-40 minutes. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 5,6,7,8-tetrahydro-1,6-naphthyridine.
Regioselective Bromination at the 3-Position
The introduction of a bromine atom at the C3 position of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a critical step. The pyridine ring is an electron-deficient system, but the fused saturated nitrogen-containing ring can influence the electron density and, consequently, the regioselectivity of electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich aromatic and heteroaromatic compounds, often exhibiting high regioselectivity.[3][4]
Causality Behind Experimental Choices
The choice of NBS as the brominating agent is predicated on its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize side reactions and control the regioselectivity. The selection of a suitable solvent is crucial; a polar aprotic solvent like acetonitrile or dichloromethane is often employed to facilitate the reaction while being inert to the reaction conditions. The reaction temperature is another critical parameter that needs to be carefully controlled to prevent over-bromination and decomposition.
Experimental Protocol: Electrophilic Bromination with N-Bromosuccinimide
-
Reaction Setup: To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in anhydrous acetonitrile (or dichloromethane) in a round-bottom flask, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically monitored by TLC or LC-MS and is usually complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
Summary of Key Reaction Parameters
| Parameter | Synthesis of Scaffold | Regioselective Bromination |
| Key Reagents | Dialkynylnitrile, Cobalt Catalyst | 5,6,7,8-Tetrahydro-1,6-naphthyridine, NBS |
| Solvent | 1,2-Dichloroethane | Acetonitrile or Dichloromethane |
| Temperature | 120-150 °C (Microwave) | 0 °C to Room Temperature |
| Reaction Time | 20-40 minutes | 2-4 hours |
| Purification | Column Chromatography | Column Chromatography |
Visualizing the Synthetic Pathway
The following diagram illustrates the overall synthetic strategy for producing 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
References
- 1. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride [myskinrecipes.com]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5,6,7,8-Tetrahydro-1,6-Naphthyridines
Introduction: The Strategic Importance of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of nitrogen atoms capable of forming key hydrogen bond interactions make it a valuable component in the design of novel therapeutics. The functionalization of this core, particularly at the 3-position, allows for the exploration of chemical space to optimize pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it an ideal method for introducing aryl or heteroaryl moieties at this position.[1][2]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine with various arylboronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, address common challenges associated with the coupling of nitrogen-containing heterocycles, and provide a comprehensive troubleshooting guide.
The Challenge: Catalyst Inhibition by Nitrogen-Containing Heterocycles
A primary challenge in the Suzuki coupling of substrates like 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine is the potential for the nitrogen lone pairs to coordinate with the palladium catalyst.[3][4][5] This coordination can lead to the formation of inactive catalyst species, thereby slowing down or completely halting the catalytic cycle and resulting in low product yields.[3][4] To overcome this, the selection of an appropriate ligand is paramount. Bulky, electron-rich phosphine ligands are effective in shielding the palladium center, thus preventing the inhibitory coordination of the naphthyridine nitrogen.[3]
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine.
-
Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic partners are coupled, forming the desired 3-aryl product and regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific arylboronic acids.
Reagents and Materials
| Reagent | Grade | Supplier |
| 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine | ≥95% | Various |
| Arylboronic Acid | ≥97% | Various |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Various |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Various |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various |
| Water | Degassed, Deionized | In-house |
| Ethyl Acetate | ACS Grade | Various |
| Brine | Saturated, Aqueous | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium precatalyst, Pd₂(dba)₃ (0.02 eq, 2 mol%), and the XPhos ligand (0.04 eq, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[4]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Rationale: A mixture of an organic solvent and water is often beneficial for the solubility of both the organic substrates and the inorganic base.[7] Degassing the solvents is critical to remove dissolved oxygen, which can lead to catalyst degradation and unwanted side reactions.[4]
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Diagram: Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst due to oxidation or coordination with the substrate.[3][4] - Insufficiently strong base. - Low reaction temperature. | - Ensure the reaction is set up under a strictly inert atmosphere. - Screen other bulky, electron-rich ligands such as SPhos or RuPhos. - Try a stronger base like Cs₂CO₃. - Incrementally increase the reaction temperature. |
| Significant Protodeboronation | - Presence of excess water. - Base-catalyzed decomposition of the boronic acid.[8] - High reaction temperature. | - Use strictly anhydrous solvents. - Consider using a milder base such as K₂CO₃. - Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[8] These release the boronic acid slowly into the reaction mixture. - Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[4] | - Thoroughly degas all solvents and the reaction mixture before heating.[4] Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Byproducts | - Side reactions due to high temperature. - Impurities in starting materials. | - Lower the reaction temperature and extend the reaction time. - Re-purify starting materials. - Analyze byproducts by LC-MS to gain insight into decomposition pathways. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridines. By understanding the potential for catalyst inhibition and implementing strategies to mitigate this, such as the use of bulky phosphine ligands and careful control of reaction conditions, researchers can successfully synthesize a diverse range of analogs for drug discovery and development. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists working with this important heterocyclic scaffold.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine and heteroarylamine moieties are prevalent structural motifs in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[3][4] Its broad substrate scope, functional group tolerance, and often milder reaction conditions have rendered it superior to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution, which frequently require harsh conditions and have limited applicability.[5][6]
This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. This specific heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. The ability to functionalize the 3-position of the tetrahydro-1,6-naphthyridine core via C-N bond formation opens up a vast chemical space for the generation of novel analogues with potentially enhanced therapeutic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) active species.[5][7] Understanding the individual steps of this cycle is paramount for rational catalyst selection, reaction optimization, and troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl or heteroaryl halide (in this case, 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide generally follows the trend I > Br > Cl, although modern catalyst systems have shown remarkable efficacy for less reactive chlorides.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A stoichiometric amount of a non-nucleophilic base is crucial for the subsequent deprotonation of the coordinated amine, which generates a palladium-amido complex.[1][8] The choice of base is critical and can significantly influence the reaction rate and outcome.[8]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is forged, and the desired arylamine product is expelled from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7] A potential competing side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[9] The selection of a suitable bulky phosphine ligand is a key strategy to favor reductive elimination over this undesired pathway.[1][9]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine
This protocol provides a general and robust starting point for the coupling of various primary and secondary amines with 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. It is important to note that optimization may be required for particularly challenging or sensitive substrates.
Reagents and Materials:
-
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under a counterflow of an inert gas (e.g., Argon or Nitrogen). The use of a glovebox is highly recommended for weighing and transferring these air- and moisture-sensitive reagents.
-
Reagent Addition: To the flask containing the catalyst system and base, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.2 M with respect to the limiting reagent. Finally, add the amine coupling partner via syringe. If the amine is a solid, it can be added in the first step along with the other solid reagents.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring Progress: The progress of the reaction should be monitored periodically by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Quenching: Once the reaction is deemed complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine.[10]
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For a substrate like 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, the presence of two nitrogen atoms in the heterocyclic core can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a sterically hindered and electron-rich ligand is crucial.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) species.[2] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling N-heterocycles. They promote fast reductive elimination and prevent catalyst deactivation.[1][3][4] The ligand-to-palladium ratio may need to be optimized. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[8] NaOt-Bu is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, potentially requiring higher temperatures or longer reaction times.[7] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are standard.[11] The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.[8] |
| Temperature | 80-110 °C | The reaction temperature is a critical parameter to overcome the activation energy of the oxidative addition step.[2] Higher temperatures may be necessary for less reactive coupling partners but can also lead to decomposition. |
| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below are some common issues and potential solutions when performing the Buchwald-Hartwig amination on N-heterocyclic substrates.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high purity and have not been deactivated by prolonged exposure to air. The use of preformed catalysts can sometimes be beneficial.[12]
-
Insufficiently Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.[10]
-
Poor Base Strength: If using a weaker base like K₃PO₄, the reaction may require higher temperatures or a more polar solvent to facilitate deprotonation.[8]
-
-
Formation of Side Products:
-
Hydrodehalogenation: The formation of 5,6,7,8-Tetrahydro-1,6-Naphthyridine (the debrominated starting material) is often due to a competing β-hydride elimination pathway.[9] This can sometimes be suppressed by using a more sterically hindered ligand or by changing the solvent.
-
Homocoupling of the Amine or Aryl Halide: These side reactions are typically observed with highly active catalyst systems or at elevated temperatures. Reducing the catalyst loading or reaction temperature may mitigate these issues.[13]
-
-
Reaction Stalls:
-
Catalyst Deactivation: The nitrogen atoms of the naphthyridine ring or the product itself can act as inhibitory ligands for the palladium center. The use of bulky ligands helps to prevent this, but in some cases, a higher catalyst loading may be necessary.[14]
-
Insoluble Species: The formation of insoluble palladium complexes can cause the reaction to stall.[2] Changing the solvent or ligand may help to maintain a homogeneous catalytic system.
-
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-functionalized 5,6,7,8-Tetrahydro-1,6-Naphthyridines. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can successfully employ this reaction to generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful application of this powerful synthetic methodology.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tandfonline.com [tandfonline.com]
Application Note: Strategic Sonogashira Coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine for Novel Compound Libraries
Introduction: The Significance of the Tetrahydronaphthyridine Scaffold and Sonogashira Coupling
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making them attractive targets for the development of novel therapeutics.[1][2][3] The functionalization of this heterocyclic system is key to exploring its therapeutic potential. The Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4][5][6] This reaction is conducted under mild conditions and tolerates a variety of functional groups, making it highly suitable for late-stage functionalization in complex molecule synthesis.[5][7]
This application note provides a detailed protocol and practical guidance for the successful Sonogashira coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine with terminal alkynes. We will delve into the mechanistic rationale behind the chosen conditions, offer troubleshooting advice for common challenges encountered with nitrogen-containing heterocycles, and present a clear, step-by-step workflow for researchers in organic synthesis and drug development.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[8][9][10] A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.
A simplified representation of the catalytic cycles is illustrated below:
Figure 1: Catalytic cycles of the Sonogashira cross-coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide (3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[8][9]
Experimental Protocol: Sonogashira Coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine
This protocol provides a general starting point for the Sonogashira coupling. Optimization may be required for specific terminal alkynes.
Materials:
-
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by the amine base.
-
Degassing: Subject the mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can lead to undesired alkyne homocoupling (Glaser coupling).[11]
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (typically 50-80 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Optimization and Troubleshooting
When working with nitrogen-containing heterocycles like 5,6,7,8-tetrahydro-1,6-naphthyridine, certain challenges may arise. The lone pairs on the nitrogen atoms can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation/inhibition. | Increase catalyst loading (e.g., up to 10 mol%). Use a more robust ligand, such as a bulky, electron-rich phosphine.[9][12] |
| Low reactivity of the aryl bromide. | Increase the reaction temperature.[13] If possible, consider converting the bromide to the more reactive iodide. | |
| Formation of Palladium Black | Catalyst decomposition. | Ensure strictly anhydrous and anaerobic conditions.[11] Some solvents like THF may promote decomposition; consider switching to DMF or dioxane.[14] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | Thoroughly degas all reagents and solvents. Running the reaction under a positive pressure of inert gas can be beneficial. |
| High copper catalyst concentration. | Reduce the amount of CuI. Copper-free Sonogashira protocols can also be explored.[4][11] | |
| Difficult Purification | Amine base interference. | Use a volatile base like triethylamine that can be easily removed under vacuum. An acidic wash during workup can also help remove residual amine. |
Conclusion
The Sonogashira coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine is a highly effective method for the synthesis of novel alkynylated derivatives. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can overcome potential challenges associated with this nitrogen-containing heterocyclic substrate. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in drug development to facilitate the exploration of the chemical space around this important scaffold.
References
- 1. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromopyridines
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and its ability to participate in hydrogen bonding. The synthesis of complex molecules containing this heterocycle often relies on the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging these bonds with precision and efficiency.[1]
3-Bromopyridine is a readily available and cost-effective building block for introducing the 3-pyridyl moiety. However, its use in cross-coupling is not without challenges. The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle.[2] This phenomenon, known as catalyst inhibition or poisoning, often results in low yields or failed reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, catalyst systems, and protocols required to successfully perform palladium-catalyzed cross-coupling reactions with 3-bromopyridine. By explaining the causality behind experimental choices and providing field-proven protocols, this document serves as a practical resource for overcoming the inherent challenges of coupling with heteroaromatic halides.
Pillar 1: The Catalytic Engine - Understanding the Pd(0)/Pd(II) Cycle
At the heart of these transformations lies the palladium catalytic cycle, which typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
References
Application Notes and Protocols: Base Selection for Suzuki Reaction of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine
Introduction: The Strategic Importance of the Suzuki Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in the synthesis of biaryl and heteroaryl compounds is particularly crucial in drug discovery, where such motifs are prevalent. The subject of this guide, 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, represents a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. However, the presence of Lewis basic nitrogen atoms in such substrates introduces specific challenges to the palladium-catalyzed Suzuki reaction, including potential catalyst deactivation.[3][4]
A critical, and often decisive, parameter in the success of a Suzuki coupling is the choice of base.[2][5] The base plays a multifaceted role in the catalytic cycle, primarily to activate the boronic acid for the crucial transmetalation step.[2][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of a base for the Suzuki coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, supported by mechanistic insights and a comprehensive experimental protocol for base screening.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] The base is intimately involved in the transmetalation step, where the organic moiety is transferred from the organoboron species to the palladium(II) complex.
There are two primary mechanistic proposals for the role of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) halide complex.[9][10][11]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.[10][11]
The operative pathway is influenced by the specific base, solvent, and substrates employed.[5] For nitrogen-containing heterocycles, the choice of base is even more critical to not only facilitate the desired reaction but also to mitigate potential side reactions like protodeboronation and catalyst inhibition.[3][4]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Comparative Analysis of Common Bases for Heterocyclic Suzuki Couplings
The selection of a base for the Suzuki reaction of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine should be guided by a balance of reactivity and the mitigation of side reactions. A variety of inorganic and organic bases are commonly employed.
| Base Category | Examples | Strengths | Weaknesses | Suitability for N-Heterocycles |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Generally effective, widely available, and cost-effective.[2][5] Cs₂CO₃ can be beneficial for challenging couplings.[5] | Can have limited solubility in some organic solvents. May require aqueous co-solvents. | Often a good starting point. K₂CO₃ is frequently used in couplings of bromo-pyridines.[12] |
| Phosphates | K₃PO₄ | Stronger base than carbonates, often effective when carbonates fail. Good solubility in some organic systems.[13] | Can be more expensive than carbonates. | A very common and effective choice for a broad range of heteroaryl couplings.[13] |
| Hydroxides | NaOH, KOH | Strong bases that can be effective in certain cases. | High basicity can promote side reactions such as ester hydrolysis or catalyst decomposition.[5] | Use with caution due to high basicity, which can be detrimental.[5] |
| Fluorides | KF, CsF | Fluoride ions can play a unique role in activating the boronic acid.[5] | Can be less effective than other bases. | Can be a viable option, particularly when other bases are unsuccessful. |
| Organic Amines | Triethylamine (TEA), DIPEA | Soluble in organic solvents. | Often less effective than inorganic bases and can sometimes act as catalyst poisons.[2] | Generally not the first choice due to potential for catalyst inhibition. |
| Alkoxides | KOtBu, NaOtBu | Very strong bases, can be effective in anhydrous conditions.[14] | High reactivity can lead to undesired side reactions. | Can be useful in specific anhydrous protocols, but requires careful optimization.[14] |
Experimental Protocol: Base Screening for the Suzuki Coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine
This protocol outlines a systematic approach to screen various bases to identify the optimal conditions for the desired Suzuki coupling.
Materials:
-
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst, 1-5 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS, or GC-MS)
Caption: Workflow for the base screening protocol.
Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, the arylboronic acid, the palladium catalyst, and the selected base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent followed by degassed water.
-
Reaction Execution: Place the reaction vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and purity of the desired product.
Illustrative Data from a Hypothetical Base Screening:
| Entry | Base (2.5 equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | >95 | 88 |
| 2 | K₃PO₄ | Toluene | 110 | 8 | >95 | 92 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 6 | >95 | 95 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 85 | 75 |
| 5 | KF | THF/H₂O (4:1) | 80 | 24 | 60 | 52 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivation: The nitrogen atoms of the naphthyridine ring may be inhibiting the palladium catalyst.[3] Consider using a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) or a robust precatalyst.[4]
-
Insufficient Basicity: The chosen base may not be strong enough to promote transmetalation effectively. Screen stronger bases like K₃PO₄ or Cs₂CO₃.
-
Temperature: The reaction temperature may be too low. Incrementally increase the temperature.
-
-
Protodeboronation of the Boronic Acid:
-
This side reaction is often promoted by the presence of water and a strong base.[4] Consider running the reaction under anhydrous conditions with a base like K₃PO₄ or using a boronic ester instead of the acid.
-
-
Homocoupling of the Boronic Acid:
-
This is often promoted by the presence of oxygen.[4] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Conclusion
The selection of an appropriate base is paramount for the successful Suzuki-Miyaura coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. A systematic screening of bases, starting with common choices like K₂CO₃ and K₃PO₄, is a prudent strategy. For more challenging couplings, stronger bases such as Cs₂CO₃ may prove more effective. Careful consideration of the interplay between the base, solvent, catalyst, and the specific electronic and steric properties of the coupling partners will enable researchers to optimize this powerful C-C bond-forming reaction for the efficient synthesis of valuable heterocyclic compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Derivatization of the 3-Position of the Tetrahydronaphthyridine Core
Introduction: The Strategic Importance of the Tetrahydronaphthyridine Scaffold
The tetrahydronaphthyridine (THN) nucleus is a privileged scaffold in modern medicinal chemistry. As a semi-saturated bicyclic N-heterocycle, it offers a unique combination of structural rigidity, three-dimensional character (high Fsp³ content), and aqueous solubility, all of which are highly desirable attributes in the design of novel therapeutics. The THN core is a key pharmacophore in a variety of biologically active molecules, including antagonists for receptors such as CXCR4, which is implicated in HIV entry and cancer metastasis.
The ability to precisely modify the THN core is paramount for fine-tuning the pharmacological profile of drug candidates. Derivatization allows for the modulation of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The 3-position of the tetrahydronaphthyridine ring, in particular, is a strategic site for introducing molecular diversity. Its substitution can significantly impact ligand-receptor interactions and the overall physicochemical properties of the molecule.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the 3-position of the tetrahydronaphthyridine core, with a focus on robust and versatile synthetic methodologies. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Strategic Approaches to 3-Position Functionalization
The derivatization of the 3-position of the tetrahydronaphthyridine core can be achieved through several strategic synthetic approaches. The choice of method depends on the desired functional group to be introduced and the overall synthetic route. This guide will focus on three powerful and widely applicable strategies:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A robust and versatile method for the formation of carbon-carbon bonds, ideal for introducing aryl and heteroaryl substituents.
-
Directed ortho-Metalation (DoM): A powerful technique for the regioselective functionalization of aromatic rings, enabling the introduction of a wide range of electrophiles.
-
Electrophilic Aromatic Substitution: A classic and fundamental approach for introducing nitro groups, which can be further transformed into other functionalities.
The following sections will provide detailed protocols and the scientific rationale for each of these methodologies.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-Tetrahydronaphthyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds with exceptional functional group tolerance. This protocol outlines the synthesis of 3-aryl-tetrahydronaphthyridines from a 3-bromo-tetrahydronaphthyridine precursor.
Causality Behind Experimental Choices:
-
Catalyst Selection: Bis(triphenylphosphine)palladium(II) dichloride is a commonly used, commercially available, and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid, a crucial step for transmetalation to the palladium center.
-
Solvent System: A biphasic solvent system of toluene and water is often employed. The organic phase solubilizes the starting materials and catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating the reaction and subsequent workup.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) active catalyst.
Experimental Workflow Diagram:
Troubleshooting & Optimization
Technical Support Center: Strategies to Mitigate Hydrodehalogenation in Cross-Coupling of Bromopyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the undesired side reaction of hydrodehalogenation during the cross-coupling of bromopyridines. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields of your desired coupled products.
Introduction: The Challenge of Hydrodehalogenation
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. However, when working with electron-deficient substrates like bromopyridines, a common and often frustrating side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1][2][3] This not only consumes your starting material but also complicates the purification of your target compound. Understanding the underlying mechanisms and having a systematic approach to troubleshooting are crucial for success.
This guide will walk you through the common causes of hydrodehalogenation and provide actionable strategies to suppress this unwanted pathway.
Troubleshooting Guide: From Diagnosis to Solution
Here, we address specific issues you might be observing in your experiments with actionable solutions.
Problem 1: Significant formation of the debrominated pyridine byproduct is observed by LC-MS or NMR.
This is the most direct evidence of hydrodehalogenation. The key is to identify the source of the hydride that is participating in this undesired reaction.
Potential Causes & Solutions:
-
Hydride Source from Solvent or Base: The most common culprits for providing a hydride are the solvent and the base used in the reaction.[2][3]
-
Inefficient Transmetalation: If the transmetalation step in the catalytic cycle is slow, the lifetime of the Ar-Pd(II)-X intermediate is extended, increasing the probability of it reacting with a hydride source.
Troubleshooting Steps:
-
Solvent Selection:
-
Switch to aprotic solvents: If you are using an alcohol-based solvent, consider switching to aprotic solvents like dioxane, THF, or toluene.[2][5]
-
Control water content: If your reaction requires aqueous conditions, carefully optimize the water ratio. For anhydrous reactions, ensure all reagents and solvents are rigorously dried.[2]
-
-
Base Optimization:
-
Ligand Choice:
-
Employ bulky, electron-rich ligands: The choice of phosphine ligand is critical.[1][3] Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the hydrodehalogenation pathway.[6] These ligands also help to prevent the coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis.[2]
-
| Parameter | Recommendation to Reduce Hydrodehalogenation | Rationale |
| Solvent | Switch from protic (e.g., alcohols) to aprotic (e.g., toluene, dioxane, THF) | Protic solvents can be a source of hydride species.[2][3] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong alkoxides (e.g., NaOtBu) | Stronger bases can promote hydrodehalogenation.[1][2] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | These ligands can accelerate the desired reductive elimination and prevent catalyst inhibition.[2][6] |
Problem 2: The reaction is sluggish or stalls, leading to a mixture of starting material and the debrominated product.
A slow reaction rate can exacerbate the problem of hydrodehalogenation by allowing more time for the side reaction to occur.
Potential Causes & Solutions:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] The catalyst can also decompose over time, especially at elevated temperatures.[6]
-
Slow Oxidative Addition or Transmetalation: These are key steps in the catalytic cycle, and if either is slow, the overall reaction will be sluggish.[7][8]
Troubleshooting Steps:
-
Use a More Active Catalyst System:
-
Optimize Reaction Temperature:
-
Improve Boronic Acid/Ester Stability and Reactivity:
-
Use boronic esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can mitigate protodeboronation, a side reaction that consumes the coupling partner.[9]
-
"Slow-release" strategy: MIDA boronates and organotrifluoroborates can be used in a "slow-release" strategy where a low concentration of the active boronic acid is maintained throughout the reaction, minimizing side reactions.[10][11][12]
-
Problem 3: In Buchwald-Hartwig amination, significant hydrodehalogenation is observed.
While the troubleshooting steps are similar to Suzuki coupling, there are some specific considerations for C-N bond formation.
Potential Causes & Solutions:
-
Hydride Source from the Amine: The amine coupling partner itself or impurities within it can sometimes act as a hydride source.[6]
-
β-Hydride Elimination from the Palladium-Amide Complex: This is a known decomposition pathway in the Buchwald-Hartwig reaction that leads to the hydrodehalogenated arene and an imine.[13]
Troubleshooting Steps:
-
Ensure High Purity of the Amine: Use a high-purity amine to minimize potential hydride-donating impurities.[6]
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is particularly important in Buchwald-Hartwig amination to promote the desired C-N reductive elimination over β-hydride elimination.[14]
-
Base Selection: While strong bases like NaOtBu or LHMDS are often required, screening different bases can sometimes reduce hydrodehalogenation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can be generated from various sources in the reaction mixture, including solvents, bases, or even the boronic acid reagent.[1] This Pd-H species can then participate in a reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the hydrodehalogenated product (Ar-H).[2]
Q2: Are certain positions on the pyridine ring more susceptible to hydrodehalogenation?
A2: While the reactivity of the C-Br bond is the primary factor for the cross-coupling reaction, the electronic nature of the pyridine ring makes it generally susceptible to hydrodehalogenation. The electron-deficient nature of the ring can influence the stability of the palladium intermediates and the rates of the competing reaction pathways.[1]
Q3: Can the choice of palladium precursor (e.g., Pd(0) vs. Pd(II)) influence the extent of hydrodehalogenation?
A3: Both Pd(0) and Pd(II) precursors can be effective.[15] However, starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes be advantageous as it eliminates the need for an in-situ reduction step, which, if inefficient, could lead to side reactions.[15]
Q4: How can I visually represent the competing pathways of cross-coupling and hydrodehalogenation?
A4: The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and the competing hydrodehalogenation pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of Buchwald-Hartwig Amination with 3-Bromopyridines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science. However, when applied to heteroaromatic systems like 3-bromopyridines, this powerful reaction can present unique challenges, often leading to frustrating side reactions and diminished yields. This technical support guide, designed by our team of senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and achieve success in your laboratory.
Understanding the Unique Challenges of 3-Bromopyridines
The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom create a distinct reactive environment compared to simple aryl halides. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or deactivation. This inherent property of the substrate necessitates careful optimization of reaction parameters to favor the desired C-N bond formation over competing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or stalls completely, resulting in low conversion of my 3-bromopyridine. What are the likely causes and how can I address this?
A1: A stalled reaction is a common issue and often points to catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen is a prime suspect, as it can coordinate to the palladium center and hinder its catalytic activity.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos ), are often essential. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen and promote the desired catalytic cycle.
-
Employ a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available pre-catalyst. Pre-catalysts are air-stable Pd(II) complexes that are readily activated under the reaction conditions, often leading to more reproducible and higher yields.
-
Optimize Reaction Temperature: While higher temperatures (typically 80-110 °C) are often required for the amination of heteroaryl halides, excessive heat can lead to catalyst decomposition. If you observe the formation of palladium black, consider lowering the temperature.
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Rigorous exclusion of air is crucial for catalyst longevity. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Q2: I'm observing a significant amount of debrominated pyridine (hydrodebromination) as a major byproduct. What is the cause and how can I minimize it?
A2: Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is a frequent and troublesome side reaction. It typically arises from a competing β-hydride elimination pathway from the palladium-amido intermediate, which competes with the desired reductive elimination step.
Causality: This side reaction is particularly prevalent with primary amines, which possess β-hydrogens. The palladium hydride species formed can then reductively eliminate to yield the debrominated pyridine.
Mitigation Strategies:
-
Ligand Choice: As with catalyst inhibition, bulky, electron-rich ligands play a crucial role in suppressing hydrodebromination. These ligands accelerate the rate of reductive elimination, kinetically favoring the desired C-N bond formation over β-hydride elimination. Ligands like RuPhos and BrettPhos have been specifically designed to minimize this side reaction.
-
Base Selection: The choice of base can influence the extent of hydrodebromination. While strong bases like sodium tert-butoxide (NaOtBu) are often required for efficient amination, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial in cases where hydrodebromination is severe, although they may necessitate higher reaction temperatures.
-
Amine Structure: If your synthetic route allows, using a secondary amine, which lacks β-hydrogens, can completely circumvent this side reaction.
Visualizing the Competing Pathways:
Caption: Competing pathways of reductive elimination and β-hydride elimination.
Q3: My reaction mixture contains a significant amount of bipyridine-type homocoupling products. How can I prevent this?
A3: The formation of symmetrical biaryl compounds, resulting from the coupling of two 3-bromopyridine molecules, is another common side reaction. This process consumes your starting material and can complicate purification.
Primary Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organopalladium intermediates.
-
Use of Pd(II) Pre-catalysts: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is not efficient, the remaining Pd(II) can facilitate homocoupling.
Troubleshooting Protocol: Minimizing Homocoupling
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. The use of a glovebox or Schlenk line techniques is highly recommended.
-
Catalyst Choice: Consider using a Pd(0) source directly, such as Pd₂(dba)₃, in combination with your chosen ligand. If using a Pd(II) pre-catalyst, ensure your reaction conditions are conducive to its rapid and complete reduction to Pd(0).
-
Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence the stability
Technical Support Center: Palladium Catalyst Removal
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds that meet stringent regulatory standards.
The use of palladium catalysts in organic synthesis, particularly in cross-coupling reactions, is ubiquitous and indispensable.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal from the final product. For professionals in drug development, this is not merely a question of purity but of safety and regulatory compliance. Regulatory bodies like the FDA have established strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs), making effective palladium removal a critical, non-negotiable step in process chemistry.[3][4][5]
This guide is structured to help you navigate this challenge, moving from general questions to specific troubleshooting scenarios and detailed experimental procedures.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding palladium removal.
Q1: Why is the complete removal of palladium from my final product so critical?
A1: There are two primary drivers for meticulous palladium removal:
-
Patient Safety & Regulatory Compliance: Palladium is considered a toxic element, and its presence in final drug products is strictly regulated by international guidelines such as the ICH Q3D.[6][7][8] For oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the API, depending on the daily dosage.[3][9]
-
Scientific Integrity: Residual palladium can interfere with downstream processes. It may catalyze unintended side reactions in subsequent synthetic steps or interfere with biological assays, leading to false positives or negatives and compromising the integrity of your research data.[1]
Q2: What are the most common methods for removing residual palladium?
A2: The most prevalent methods can be broadly categorized as follows:
-
Adsorption/Scavenging: This involves using solid-supported materials with a high affinity for palladium. After the scavenger binds the metal, it is simply filtered off. Common adsorbents include activated carbon, silica-based scavengers (often functionalized with thiol or amine groups), and polymer-based resins.[3][10][11]
-
Filtration: This is the primary method for removing heterogeneous catalysts like palladium on carbon (Pd/C). A filter aid, such as Celite®, is almost always necessary to trap the fine catalyst particles that would otherwise pass through standard filter paper.[12][13]
-
Chromatography: Techniques like column chromatography are effective at separating the desired compound from dissolved palladium species.[4][12] However, its scalability can be a concern, and it may not always reduce palladium to the low ppm levels required for APIs on its own.[1][14]
-
Crystallization: Purifying the final product through crystallization can be highly effective, as it leaves the palladium impurities behind in the mother liquor.[3][10] The efficiency of this method can sometimes be enhanced by using additives that increase the solubility of palladium species in the solvent.[10]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, though it is often less efficient for removing trace amounts.[10][12]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method is highly system-dependent and is influenced by the nature of your product, the form of the palladium residue (heterogeneous vs. homogeneous), the scale of the reaction, and the target purity level. The workflow below provides a logical decision-making framework.
Workflow for Selecting a Palladium Removal Strategy
This diagram outlines a step-by-step process to guide your choice of purification method.
Caption: Decision workflow for palladium catalyst removal.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are solid-supported reagents, typically based on silica or polymer backbones, that are functionalized with ligands that have a high affinity for palladium.[3] Common functional groups include thiols, thioureas, amines, and trimercaptotriazine (TMT).[3][10][15][16] The process is straightforward: the scavenger is added to the reaction mixture solution, where it selectively chelates the dissolved palladium. Because the scavenger is a solid, the resulting scavenger-palladium complex can be easily removed by simple filtration, leaving a purified product solution.[3][17]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| 1. High palladium content in the final product after initial purification. | Strong Chelation: Your product molecule, especially if it contains nitrogen or sulfur atoms (like pyridines or anilines), may be strongly coordinating to the palladium, keeping it in solution.[3][10] Ineffective Method: The chosen method (e.g., simple filtration for a homogeneous catalyst) is not suitable for the palladium species present. | Optimize Scavenging: Employ a high-affinity scavenger like silica-thiol (SiliaMetS Thiol) or trimercaptotriazine (TMT).[3][15] Experiment with the scavenger-to-palladium ratio (start with 3-5 equivalents), temperature, and treatment time (1 to 18 hours).[3][10] Pre-treatment: Consider a mild oxidation or reduction step to change the palladium's oxidation state, potentially breaking the chelation with your product and making it easier to remove.[10] |
| 2. Significant product loss during the purification process. | Non-specific Adsorption: Your product is binding to the purification medium. This is a common issue with highly functionalized molecules and adsorbents like activated carbon.[10] | Screen Adsorbents: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[10] Synthetic carbons like Carboxen® may offer high metal scavenging with better API yield than traditional activated carbon.[18] Minimize Adsorbent: Use the minimum effective amount of scavenger. Thorough Washing: Ensure you wash the filter cake/adsorbent thoroughly with a suitable solvent after filtration to recover any retained product.[14][19] Change Method: If product loss remains high, switch to a method with a different mechanism, such as crystallization or extraction.[10] |
| 3. Inconsistent palladium removal from batch to batch. | Variable Palladium Species: The nature of the palladium species (e.g., oxidation state, coordination environment) may differ at the end of each reaction, affecting the efficiency of a given removal method.[2] | Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step to normalize the palladium species as much as possible.[10] Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are reported to be effective against a wider range of palladium species.[10] |
| 4. Filtration of Pd/C is extremely slow or passes through the filter. | Fine Particles: Palladium on carbon catalysts consist of very fine particles ("palladium black") that can pass through standard filter paper or quickly clog a filter frit.[13] | Use a Filter Aid: Always filter Pd/C through a pad of Celite® (diatomaceous earth).[12] A pad thickness of 1-2 cm is a good starting point. Slurry Packing: Prepare the Celite pad by creating a slurry in the filtration solvent and applying it to the filter funnel under vacuum to form an even bed before introducing your reaction mixture. Specialized Filters: For very fine particles or stringent requirements, consider using PTFE micron filters (e.g., 1.0 micron) after a preliminary Celite filtration.[13] |
Comparison of Common Palladium Removal Methods
| Method | Mechanism | Advantages | Disadvantages | Best For... |
| Filtration (with Celite®) | Physical separation of solid particles | Simple, fast, inexpensive, effective for heterogeneous catalysts.[12][20] | Ineffective for dissolved (homogeneous) palladium species.[12][13] | Removing heterogeneous catalysts like Pd/C.[20] |
| Adsorption (Scavengers) | Chelation of dissolved metal onto a solid support | High selectivity, effective for a wide range of Pd species, simple filtration removal.[3][16] | Cost of scavenger, potential for product adsorption, requires optimization (time, temp).[10][15] | Removing trace homogeneous catalysts to low ppm levels. |
| Adsorption (Activated Carbon) | Non-specific adsorption onto a porous carbon surface | Inexpensive, effective for removing colored impurities and some Pd species.[10][21] | Can cause significant product loss due to non-specific binding, can be pyrophoric.[10][19] | Crude purifications or when product loss is not a major concern. |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Can remove multiple impurities simultaneously.[12] | Can be slow and solvent-intensive, may not achieve <10 ppm levels alone, potential for product loss on the column.[1][14] | Lab-scale purifications where other impurities also need to be removed. |
| Crystallization | Selective precipitation of the target compound from a solution | Can deliver very high purity product, scalable. | Requires the product to be a crystalline solid, requires solvent screening, can sometimes trap impurities.[4] | Final purification step for crystalline APIs. |
| Extraction | Partitioning between two immiscible liquid phases | Simple, scalable, good for bulk removal. | Generally not effective for removing trace (ppm) levels of impurities.[4][10][12] | Initial work-up to remove bulk, water-soluble palladium salts. |
Detailed Experimental Protocols
These protocols provide a starting point for common palladium removal procedures. Always perform these operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) via Celite® Filtration
Objective: To remove solid Pd/C catalyst from a reaction mixture.
Materials:
-
Crude reaction mixture containing Pd/C
-
Celite® 545 (or equivalent diatomaceous earth)
-
Reaction solvent (for washing)
-
Büchner funnel and filter flask
-
Filter paper (sized to the funnel)
-
Spatula and beaker
Procedure:
-
Prepare the Celite® Pad: Place a piece of filter paper in the Büchner funnel. In a separate beaker, create a slurry of Celite® (approx. 2-3 cm worth for your funnel diameter) in the reaction solvent.
-
Pack the Funnel: With the vacuum off, pour the Celite® slurry into the Büchner funnel. Apply vacuum gently to drain the solvent, leaving a flat, even pad of Celite®. The pad should be 1-2 cm thick. Wash the pad with a small amount of fresh solvent to settle it.
-
Filter the Reaction Mixture: Carefully decant or pour the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad surface.
-
Wash: Once the entire reaction mixture has passed through, wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.[10][12]
-
Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the crude product, now free of heterogeneous palladium.
-
Analysis: If required, analyze the palladium content of the product using ICP-MS.[10] Note that this method is for removing solid Pd/C; trace dissolved palladium may still be present.[13]
Safety Note: Filter cake containing Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry on the filter paper in the open air. Quench the filter cake immediately after filtration by carefully transferring it to a container of water.
Protocol 2: Removal of Homogeneous Palladium using a Silica-Based Thiol Scavenger
Objective: To remove dissolved palladium species from a solution.
Materials:
-
Crude product solution (after removal of any solids)
-
Silica-based thiol scavenger (e.g., SiliaMetS Thiol)
-
Suitable organic solvent (e.g., THF, DCM, Ethyl Acetate)
-
Round-bottom flask with stir bar
-
Heating mantle or oil bath (optional)
-
Filtration apparatus (funnel, filter paper)
Procedure:
-
Dissolution: Ensure the crude product containing residual palladium is fully dissolved in a suitable organic solvent.[10]
-
Add Scavenger: To the stirred solution, add the silica-based thiol scavenger. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[10] The optimal time and temperature should be determined experimentally for your specific system.
-
Filter: Filter the mixture through filter paper to remove the solid scavenger-palladium complex.
-
Wash: Wash the scavenger on the filter paper with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the desired level.[1][22] A study showed that column chromatography followed by a scavenging resin was highly effective, removing ~98% of residual palladium.[1]
Protocol 3: Analytical Quantification of Residual Palladium
Objective: To accurately measure the concentration of palladium in a final compound.
The gold standard for quantifying trace elemental impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[1][22]
Principle:
-
Sample Preparation: A precisely weighed sample of the final product (typically 10-20 mg) is digested, usually with strong acids in a microwave system, to break down all organic matter and create a clear aqueous solution.[1][23]
-
Analysis: The solution is introduced into the ICP-MS instrument. A high-temperature plasma (~6000-8000 K) atomizes and ionizes the elements in the sample.
-
Detection: A mass spectrometer then separates the ions based on their mass-to-charge ratio. The detector counts the ions corresponding to palladium isotopes, allowing for highly sensitive and accurate quantification, often to parts-per-billion (ppb) levels.[22][24]
Given the complexity and cost of the equipment, this analysis is typically performed by a dedicated analytical services group or a third-party laboratory.[22]
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 8. fda.gov [fda.gov]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. silicycle.com [silicycle.com]
- 17. spinchem.com [spinchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 21. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice on Suzuki coupling of tetrahydronaphthyridines
A Senior Application Scientist's Guide to Navigating Solvent Effects
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving tetrahydronaphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N-heterocycles. The inherent Lewis basicity of the nitrogen atoms in the tetrahydronaphthyridine core presents unique challenges, particularly concerning catalyst stability and reactivity. Solvent selection is not merely a matter of solubility; it is a critical parameter that dictates catalyst performance, reaction kinetics, and ultimately, the success of your synthesis.
This document provides in-depth, field-proven insights into the causal relationships between solvent choice and reaction outcomes, offering structured troubleshooting advice and detailed protocols to empower you to overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the Suzuki coupling of tetrahydronaphthyridines?
Solvent choice is paramount because it directly influences several key stages of the catalytic cycle.[1][2] For tetrahydronaphthyridines, the primary challenges are the substrate's potential to act as a Lewis base and poison the palladium catalyst, and ensuring adequate solubility for all reaction components.[3]
A well-chosen solvent system will:
-
Ensure Homogeneity: Dissolve the tetrahydronaphthyridine halide, the boronic acid/ester, and the palladium catalyst to maximize effective concentrations.
-
Modulate Base Efficacy: Affect the solubility and strength of the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is essential for the transmetalation step.[4][5]
-
Stabilize Catalytic Species: Coordinate with and stabilize the active Pd(0) species and palladium intermediates, preventing decomposition.[1]
-
Influence the Catalytic Cycle: The solvent can impact the rates of oxidative addition and reductive elimination, and in some cases, even alter reaction selectivity.[6][7] The presence of water, for instance, is often crucial for activating the boronic acid for transmetalation.[1][3]
Q2: What are the primary differences between protic and aprotic solvents in this context?
The distinction lies in their ability to act as hydrogen bond donors.[8][9]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds.[9] They are excellent at solvating ions and are often used as a co-solvent with an organic medium.[10][11] In Suzuki couplings, water is frequently added to dissolve the inorganic base and to facilitate the formation of the highly nucleophilic boronate species [R-B(OH)₃]⁻ required for transmetalation.[3][5] However, an excess of protic solvent can promote the undesired side reaction of protodeboronation, especially with sensitive heteroaryl boronic acids.[12][13]
-
Polar Aprotic Solvents (e.g., THF, 1,4-dioxane, DMF, DMSO) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[8][9] They possess large dipole moments and are effective at dissolving a wide range of organic substrates and catalysts. Ethereal solvents like THF and dioxane are extremely common in Suzuki couplings, often in combination with water, to balance the solubility of organic and inorganic components.[14][15]
Q3: I see many procedures using a mixture of an organic solvent and water (e.g., Dioxane/H₂O). Is this always necessary?
While not universally required, biphasic systems are highly effective and represent a robust starting point for several reasons:[1]
-
Base Solubility: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ have much higher solubility in water than in common organic solvents like toluene or THF.[10]
-
Boronic Acid Activation: Water facilitates the equilibrium between the boronic acid and the more reactive boronate species, which is crucial for the transmetalation step.[3]
-
Reaction Rates: For many systems, particularly those involving N-heterocycles, the presence of water has been shown to accelerate the reaction.[1][16]
However, if protodeboronation of your boronic acid is a significant issue, reducing the amount of water or moving to strictly anhydrous conditions with a base like KF or anhydrous K₃PO₄ may be necessary.[5][13]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of tetrahydronaphthyridines.
Problem 1: Low to No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted tetrahydronaphthyridine halide and boronic acid.
dot
Caption: Troubleshooting workflow for low conversion.
Possible Causes & Solutions:
-
Poor Solubility: Tetrahydronaphthyridines can be poorly soluble in non-polar solvents.[17][18]
-
Solution: Switch to a more polar aprotic solvent system. If you started with Toluene, try THF/water or 1,4-Dioxane/water. For extremely stubborn cases, DMF can be effective, but be aware it can be difficult to remove and may require higher reaction temperatures.[15]
-
-
Catalyst Poisoning: The Lewis basic nitrogen atoms of the tetrahydronaphthyridine can irreversibly bind to the palladium center, inhibiting catalytic turnover.[3] This is a very common issue with nitrogen-containing heterocycles.[12]
-
Solution 1 (Ligand Choice): Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands sterically shield the palladium center, making it less accessible to coordination by the heterocycle.[12][13]
-
Solution 2 (Solvent Effect): While not a direct solution, a solvent that weakly coordinates to palladium might compete with the heterocycle, reducing the poisoning effect. However, ligand choice is the more robust solution.
-
-
Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can be inefficient.
Problem 2: Significant Protodeboronation Side Product
Symptoms: You observe the formation of the parent arene/heteroarene from your boronic acid coupling partner instead of the desired product.
Possible Causes & Solutions:
-
Excess Protic Solvent/Base: This is a classic problem, especially with electron-deficient heteroaryl boronic acids.[12] The combination of water and a strong base can lead to the cleavage of the C-B bond.[13]
-
Solution 1 (Go Anhydrous): Switch to anhydrous conditions. Use a carefully dried solvent (e.g., anhydrous THF or Dioxane) and a base that does not require water, such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[13] Grinding the K₃PO₄ into a fine powder can improve its reactivity in anhydrous media.[19]
-
Solution 2 (Modify Aqueous System): If an aqueous system is necessary for solubility, try a weaker base like NaHCO₃ or reduce the amount of water in your solvent mixture (e.g., from 4:1 to 10:1 Dioxane:H₂O).[15]
-
Solution 3 (Use Boronic Esters): Pinacol (BPin) or MIDA boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.
-
Problem 3: Formation of Homocoupling Byproducts
Symptoms: You observe significant amounts of symmetrical biaryl products (Ar-Ar from the halide or B-B from the boronic acid).
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and can also interfere with the catalytic cycle, leading to Pd(II) species that facilitate this side reaction.[3]
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is slow, side reactions can become more competitive.
-
Solution: Re-optimize your conditions. A change in solvent or base can sometimes accelerate the desired pathway. For example, a more polar solvent might speed up transmetalation. Using a bulky ligand can promote the final reductive elimination step.[15]
-
Solvent & Base Selection Summary Table
| Solvent System | Base | Characteristics & Typical Use Case |
| 1,4-Dioxane / H₂O (4:1 to 10:1) | K₂CO₃, Cs₂CO₃ | Workhorse System. Good balance of solubility for many substrates. High boiling point allows for elevated temperatures. A great starting point for screening.[14][20] |
| THF / H₂O (4:1 to 10:1) | K₂CO₃, K₃PO₄ | Lower boiling point than dioxane. Good for more reactive substrates that don't require high heat. THF is less prone to forming peroxides than dioxane.[14] |
| Toluene / H₂O (Biphasic) | K₃PO₄ | Good for less polar substrates. The clear phase separation can sometimes aid in product isolation. |
| DMF (anhydrous or with H₂O) | K₂CO₃, Cs₂CO₃ | High-Polarity Option. Excellent for dissolving very polar or poorly soluble substrates. High boiling point allows for very high reaction temperatures, but can promote side reactions.[6][17] |
| THF or Dioxane (anhydrous) | K₃PO₄, CsF | Anhydrous System. Used to minimize protodeboronation of sensitive boronic acids. Requires careful drying of reagents and solvents.[13] |
Detailed Experimental Protocols
Protocol 1: General Screening Conditions (Aqueous System)
This protocol is a robust starting point for coupling a tetrahydronaphthyridine bromide with an arylboronic acid.
dot
Caption: General experimental workflow for Suzuki coupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the tetrahydronaphthyridine halide (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ at 3 mol % or a combination of Pd₂(dba)₃ at 2 mol % and XPhos at 4.5 mol %).[13]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a substrate concentration of ~0.1 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[14]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Anhydrous Conditions for Sensitive Boronic Acids
This protocol is designed to minimize protodeboronation.
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried. The potassium phosphate (K₃PO₄) should be finely ground with a mortar and pestle and dried under high vacuum with heating.
-
Reaction Setup: To a dry Schlenk flask, add the tetrahydronaphthyridine halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the dried K₃PO₄ (3.0 equiv), and the catalyst system (e.g., XPhos Pd G3 at 2 mol %).
-
Establish Inert Atmosphere: Follow the same procedure as in Protocol 1 (3x vacuum/backfill cycles).
-
Solvent Addition: Add anhydrous, degassed THF or 1,4-dioxane (dispensed from a solvent purification system or from a sealed bottle over molecular sieves) via syringe.
-
Reaction Execution and Workup: Heat the reaction to reflux (THF ~66 °C, Dioxane ~101 °C) with vigorous stirring under an inert atmosphere. Monitor and work up the reaction as described in Protocol 1.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. reddit.com [reddit.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in Sonogashira Coupling of Bromopyridines
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging reaction: the Sonogashira coupling of bromopyridines. Low conversion in this reaction is a frequent hurdle, often stemming from the unique electronic properties of the pyridine ring. The electron-deficient nature of the pyridine nucleus and the coordinating ability of the ring nitrogen can significantly complicate the catalytic cycle, leading to catalyst deactivation or sluggish reaction rates.[1]
This resource, presented in a direct question-and-answer format, addresses specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and offer explanations grounded in mechanistic principles, empowering you to make informed decisions to optimize your reaction outcomes.
Troubleshooting Guide & FAQs
Q1: My Sonogashira reaction with a bromopyridine substrate is showing low to no conversion. Where should I start my investigation?
Low conversion is a multifaceted problem that can originate from several aspects of your experimental setup. A systematic approach is crucial for efficient troubleshooting. Here are the primary areas to investigate:
-
Catalyst System Integrity: The heart of the Sonogashira coupling is the palladium catalyst and, when used, the copper co-catalyst. Their activity is paramount.
-
Reagent and Solvent Quality: The purity and preparation of your starting materials, base, and solvent can dramatically impact the reaction's success.
-
Reaction Conditions: Parameters like temperature, atmosphere, and reaction time are critical and often require fine-tuning for pyridine substrates.
-
Ligand and Base Selection: The choice of ligand and base is not a one-size-fits-all solution and must be tailored to the specific bromopyridine and alkyne.[2]
The following sections will delve into each of these areas with specific, actionable advice.
Q2: I suspect my palladium catalyst is inactive. How can I diagnose and solve this?
Catalyst inactivity is a leading cause of failure in Sonogashira couplings. Here’s how to address it:
Diagnosis:
-
Visual Cues: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[3][4] This indicates that the active Pd(0) species has agglomerated and is no longer catalytically active.
-
Lack of Reactivity with "Easier" Substrates: If you have a more reactive aryl iodide on hand, running a small control reaction can help determine if the catalyst is the issue. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.[5][6]
Solutions:
-
Ensure a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to rapid catalyst deactivation.
-
Best Practice: Employ at least three freeze-pump-thaw cycles for your solvent and ensure your reaction vessel is thoroughly purged with an inert gas.
-
-
Use High-Quality Precatalysts:
-
Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) state. This reduction can be facilitated by amines, phosphine ligands, or the alkyne itself.[5][7] If this reduction is inefficient, the catalytic cycle will not initiate properly.
-
Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial, but these catalysts are often more sensitive to air and moisture.[3]
-
-
Consider Precatalyst Activation: Some modern, air-stable precatalysts, such as those developed by Buchwald, are designed for rapid activation to a monoligated Pd(0) state and can be highly effective for challenging substrates.[8]
Q3: The pyridine nitrogen is known to coordinate with palladium. How does this affect my reaction, and what can I do about it?
This is a critical issue specific to pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, forming inactive or less active catalyst species.[2] This is particularly problematic with pyridines bearing electron-donating groups, which enhance the basicity of the nitrogen.
Mitigation Strategies:
-
Ligand Choice is Key: The right ligand can sterically shield the palladium center, preventing or minimizing coordination with the pyridine nitrogen.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos) are often effective.[9] The steric bulk helps to create a coordinatively unsaturated palladium center that favors the catalytic cycle over unproductive pyridine binding, while the electron-rich nature of the phosphine promotes the rate-limiting oxidative addition step.[9][10]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have also shown promise in couplings involving pyridines due to their strong σ-donating ability and steric bulk.[10]
Q4: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
The formation of a diyne byproduct from the homocoupling of your terminal alkyne is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[3][11]
Primary Cause: Oxygen is a major promoter of Glaser coupling.[3][4]
Solutions:
-
Rigorous Exclusion of Oxygen: As mentioned for catalyst stability, this is the most critical factor in suppressing homocoupling. Ensure all reagents are thoroughly degassed and a positive pressure of inert gas is maintained.[3]
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[3] Use the minimum effective amount of CuI, often in the range of 1-5 mol%.
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help maintain a low concentration of the reactive copper acetylide intermediate, thus disfavoring the bimolecular homocoupling pathway.[3][4]
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, transitioning to a copper-free Sonogashira protocol is a highly effective strategy.[11][12] These methods often require more specialized ligands and bases to facilitate the reaction but completely eliminate the primary pathway for Glaser coupling.[8][9]
Q5: My reaction is sluggish even with an active catalyst. Could my choice of base or solvent be the problem?
Absolutely. The base and solvent play crucial roles in the Sonogashira reaction, and their selection is not arbitrary.
Base Selection: The base has two primary functions: to deprotonate the terminal alkyne to form the reactive acetylide and to neutralize the hydrogen halide byproduct formed during the reaction.[5][13]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can often serve as both the base and a co-solvent.[3][11] For more challenging substrates, stronger, bulkier amines like diisopropylamine or N,N,N',N'-tetramethyl-1,2-diaminoethane (TMEDA) might be more effective.
-
Inorganic Bases: While less common in traditional Sonogashira protocols, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems.[5] However, their poor solubility in many organic solvents can be a limitation.[14]
Solvent Selection: The solvent must solubilize all reaction components, including the potentially polar bromopyridine, the often nonpolar alkyne, and the catalyst complex.[15]
-
Common Solvents: Aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for reactions involving pyridines as they can help solubilize the substrates and intermediates.[15][16] Tetrahydrofuran (THF) and toluene are also frequently used.[14]
-
Solvent Effects on Reactivity: The choice of solvent can influence the stability of the catalyst and the rate of reaction. For instance, highly coordinating solvents like DMF can sometimes displace ligands from the palladium center, which may be detrimental.[15] Optimization is often necessary. In one study, a switch from DMF to toluene significantly improved the yield.[15]
Experimental Protocols & Data
General Protocol for Sonogashira Coupling of Bromopyridines
This is a starting point and requires optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)
Procedure:
-
To a dry, oven- or flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, palladium precatalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe, followed by the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (typically ranging from room temperature to 100 °C).[16] The oxidative addition to aryl bromides is often the rate-limiting step and may require heating.[6][9]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine salt.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Catalyst deactivation (oxygen, impurities) | Ensure a strictly inert atmosphere; use high-purity, degassed reagents and solvents.[3][4] |
| Pyridine coordination to Pd | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos).[2][10] | |
| Insufficient temperature | Heat the reaction; oxidative addition to bromides often requires elevated temperatures (e.g., 80-100 °C).[16] | |
| Alkyne Homocoupling | Presence of oxygen | Rigorously degas all reagents and maintain a positive inert gas pressure.[3] |
| High copper concentration | Reduce CuI loading to 1-5 mol% or switch to copper-free conditions.[3] | |
| Sluggish Reaction | Suboptimal base/solvent | Screen different amine bases (Et₃N, DIPEA) and solvents (DMF, Toluene, THF).[15][16] |
| Poor reagent solubility | Choose a solvent system that effectively dissolves all components.[15] |
Visualizing the Process
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, follow this logical progression to identify the root cause.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. golden.com [golden.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.lucp.net [books.lucp.net]
- 16. scirp.org [scirp.org]
Technical Support Center: A Guide to Managing Impurities in the Synthesis of 3-Substituted Naphthyridines
Welcome to the Technical Support Center for the synthesis of 3-substituted naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in managing impurities during the synthesis of this critical class of compounds. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you with the knowledge to anticipate and resolve purity issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3-substituted naphthyridines, and which is most prone to impurity formation?
The most prevalent method for synthesizing the 1,8-naphthyridine core, a common isomer, is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a β-ketoester or β-diketone.[2] While highly versatile, the Friedländer synthesis is susceptible to several side reactions that can lead to significant impurity profiles, particularly concerning regioselectivity when using unsymmetrical ketones.[3][4]
Q2: What are the primary classes of impurities I should expect?
Impurities in 3-substituted naphthyridine synthesis can be broadly categorized as:
-
Process-related impurities: These include unreacted starting materials, residual solvents, and reagents.
-
Product-related impurities: These are structurally similar to the desired product and arise from side reactions. Common examples include:
-
Regioisomers: Formed when unsymmetrical methylene compounds are used, leading to substitution at different positions.[4]
-
Byproducts from self-condensation: Starting materials, particularly the active methylene compound, can react with themselves.[5]
-
Over-reaction or degradation products: The desired product may undergo further reaction or decompose under the reaction conditions.
-
Q3: What are the initial analytical steps I should take to identify and quantify impurities?
A robust analytical approach is crucial for effective impurity management. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Presence of an Unexpected Regioisomer
Scenario: You are synthesizing a 2,3-disubstituted 1,8-naphthyridine using 2-aminonicotinaldehyde and an unsymmetrical ketone, but you observe a significant amount of the 2,4-disubstituted isomer.
Causality: The formation of regioisomers in the Friedländer synthesis is a common challenge when using unsymmetrical ketones. The reaction can proceed through two different enolates, leading to two possible cyclization pathways. The ratio of these isomers is influenced by both kinetic and thermodynamic factors, including the choice of catalyst and reaction temperature.[4]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. While traditional acid or base catalysis can lead to mixtures, specialized catalysts can offer better control. For instance, the use of a bulky amine catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to highly favor the formation of 2-substituted products from methyl ketones.[4]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of the desired isomer.
-
Slow Addition: A slow, controlled addition of the ketone to the reaction mixture can also improve regioselectivity.[4]
-
-
Purification Strategy:
-
Column Chromatography: Isomeric impurities often have different polarities, allowing for separation by silica gel chromatography. A careful selection of the eluent system is critical.
-
Recrystallization: If the desired isomer is significantly less soluble than the undesired one in a particular solvent system, recrystallization can be an effective purification method.
-
Experimental Protocol: Enhancing Regioselectivity with an Amine Catalyst [4]
-
To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add the amine catalyst (e.g., TABO, 0.1 eq).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Slowly add the unsymmetrical ketone (1.1 eq) over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction by HPLC or TLC until completion.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Problem 2: Significant Amount of Unreacted 2-Aminonicotinaldehyde Detected
Scenario: Your reaction appears to be sluggish, and upon analysis, a large amount of the starting 2-aminonicotinaldehyde remains, even after extended reaction times.
Causality: Incomplete conversion can be due to several factors, including insufficient activation of the methylene compound, catalyst deactivation, or suboptimal reaction conditions. The initial aldol-type condensation is often the rate-limiting step in the Friedländer synthesis.[2]
Troubleshooting Steps:
-
Catalyst and Reaction Conditions:
-
Base/Acid Strength: Ensure the chosen catalyst is appropriate for the acidity of the active methylene compound. For less acidic methylene compounds, a stronger base may be required to generate a sufficient concentration of the enolate.
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Solvent: The choice of solvent can impact the solubility of reactants and the efficacy of the catalyst. Consider screening different solvents. Greener methods using water as a solvent with a suitable catalyst like choline hydroxide have been reported to give high yields.[1]
-
-
Purity of Starting Materials: Impurities in the starting materials can sometimes inhibit the catalyst. Ensure the purity of your 2-aminonicotinaldehyde and active methylene compound.
Experimental Protocol: High-Yield Synthesis in an Aqueous Medium [1]
-
In a round-bottom flask, suspend 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in water.
-
Add choline hydroxide (1 mol%) to the mixture.
-
Heat the reaction mixture to 50 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction for 6-12 hours.
-
After cooling to room temperature, the product can often be isolated by filtration.
Problem 3: Formation of a High Molecular Weight Impurity
Scenario: LC-MS analysis reveals a significant impurity with a molecular weight corresponding to the self-condensation product of your active methylene starting material.
Causality: Active methylene compounds, especially β-dicarbonyls, can undergo self-condensation, particularly under basic conditions.[5] This side reaction competes with the desired reaction with 2-aminonicotinaldehyde.
Troubleshooting Steps:
-
Reaction Stoichiometry and Order of Addition:
-
Use a slight excess of the 2-aminonicotinaldehyde to ensure the active methylene compound is consumed in the desired reaction.
-
Consider adding the base catalyst to a mixture of the 2-aminonicotinaldehyde and the active methylene compound, rather than pre-mixing the base with the methylene compound.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can disfavor the self-condensation reaction.
-
Concentration: Running the reaction at a higher dilution may reduce the rate of the bimolecular self-condensation.
-
Visualization of Competing Reactions:
Caption: Competing reaction pathways in the synthesis of 3-substituted naphthyridines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Friedländer synthesis of 1,8-naphthyridines, highlighting the impact of different catalysts.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Acetone | Water | 50 | 6-12 | >95 | [1] |
| TABO (10 mol%) | 2-Pentanone | Toluene | 110 | 18 | 85 (96:4 regioisomeric ratio) | [4] |
| [Bmmim][Im] (ionic liquid) | Cyclohexanone | Neat | 80 | 24 | 72 | [3] |
Conclusion
The successful synthesis of pure 3-substituted naphthyridines hinges on a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully selecting catalysts, optimizing reaction conditions, and employing appropriate purification strategies, researchers can effectively manage impurity profiles and obtain high-quality materials for their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: The Effect of Temperature on Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in this powerful C-N bond-forming reaction. Here, we will move beyond simple procedural steps to explore the causal relationships between temperature, reaction kinetics, catalyst stability, and potential side reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in the Buchwald-Hartwig amination, providing a foundational understanding for effective troubleshooting.
Q1: What is the general effect of temperature on the rate of Buchwald-Hartwig amination?
As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of the Buchwald-Hartwig amination. This is due to the fundamental principles of chemical kinetics, where higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy barrier for the reaction. However, the relationship is not always linear, and excessive temperatures can have detrimental effects.
Q2: How does temperature influence the stability of the palladium catalyst?
This is a critical consideration. While higher temperatures can accelerate the desired catalytic cycle, they can also promote catalyst decomposition pathways.[1] The active Pd(0) species is susceptible to aggregation, forming inactive palladium black, especially at elevated temperatures.[1] The choice of ligand plays a crucial role in stabilizing the palladium center and preventing this decomposition.[1] For instance, bulky, electron-rich phosphine ligands can form more stable complexes that can withstand higher temperatures. Conversely, some catalyst systems may be more prone to thermal degradation.
Q3: Can high temperatures lead to unwanted side reactions?
Yes, elevated temperatures can promote several unwanted side reactions that compete with the desired C-N bond formation.[2] Common side reactions include:
-
Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom.
-
Homocoupling: The coupling of two aryl halide molecules to form a biaryl compound.
-
β-Hydride Elimination: This can occur if the amine substrate has β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[2][3]
The propensity for these side reactions is often substrate and catalyst dependent, but higher temperatures generally increase their likelihood.
Q4: What are typical temperature ranges for Buchwald-Hartwig reactions?
Typical temperature ranges for Buchwald-Hartwig aminations are between 80-110 °C.[4] However, this is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), and base used.[5][6] For instance, more reactive aryl bromides or iodides may proceed at lower temperatures, while less reactive aryl chlorides often require higher temperatures to achieve a reasonable reaction rate.[7] Some modern, highly active catalyst systems can even facilitate the reaction at room temperature.[8][9]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to temperature in your Buchwald-Hartwig amination experiments.
Issue 1: Low or No Conversion
This is one of the most common problems encountered. If you are observing minimal or no formation of your desired product, consider the following.
Symptom Checklist:
-
TLC or LC-MS analysis shows predominantly starting materials.
-
Reaction mixture remains unchanged in appearance over time.
-
No formation of the desired product peak in GC-MS or LC-MS.[10]
Root Cause Analysis:
Caption: Troubleshooting workflow for low conversion.
Troubleshooting Steps & Protocol:
-
Verify Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.[4] Ensure your reaction vessel was thoroughly degassed (e.g., by three vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.
-
Assess Reagent and Solvent Quality: Ensure all reagents are pure and the solvent is anhydrous and degassed. Water and other impurities can poison the catalyst.
-
Temperature Optimization: If the above are confirmed, the reaction temperature may be too low.
-
Initial Step: Increase the reaction temperature in 10-20 °C increments. A typical starting point is 80 °C, which can be increased to 100 °C or 110 °C.[4]
-
Monitor Progress: After each temperature increase, monitor the reaction by TLC or LC-MS after a set time (e.g., 2-4 hours) to see if product formation has initiated.
-
Caution: Be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a clear sign of catalyst decomposition.
Symptom Checklist:
-
Formation of a black or dark brown precipitate (palladium black).
-
Reaction stalls or proceeds very slowly after initial product formation.
-
Inconsistent results between batches.
Explanation of Decomposition Pathways: The active, monoligated Pd(0) species is in equilibrium with other palladium species in solution. At elevated temperatures, or if the ligand concentration is too low, this equilibrium can shift towards the formation of palladium aggregates, which are catalytically inactive. The choice of ligand is critical for stabilizing the active catalyst and preventing this aggregation.[1]
Preventative Measures & Protocol Adjustments:
-
Lower the Temperature: If you observe palladium black formation, the most immediate step is to run the reaction at a lower temperature.
-
Use a Precatalyst: Precatalysts are often more stable and lead to a more controlled formation of the active catalytic species compared to using separate palladium sources and ligands.[7]
-
Increase Ligand to Palladium Ratio: A slight excess of the phosphine ligand can sometimes help to stabilize the catalyst and prevent decomposition. A common ratio is 1.1-1.5 equivalents of ligand to palladium.
-
Choose a More Robust Ligand: If decomposition persists, consider switching to a more sterically bulky and electron-rich ligand, which can provide greater stability to the palladium center at higher temperatures. Bidentate ligands like Xantphos are known for forming very stable catalysts.[1]
Issue 3: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of your desired product.
Symptom Checklist:
-
Multiple spots on TLC or peaks in LC-MS/GC-MS that are not starting materials or the desired product.
-
Identification of hydrodehalogenated arene or biaryl homocoupling products by mass spectrometry.
Mechanistic Explanation of Side Reactions:
-
Hydrodehalogenation: This can occur through various pathways, including β-hydride elimination from the amine or reaction with trace water or other proton sources.
-
Homocoupling: This side reaction is often more prevalent with electron-rich aryl halides and at higher temperatures.
Optimization Strategies to Minimize Side Products:
-
Lower the Reaction Temperature: This is often the most effective way to reduce the rate of side reactions relative to the desired amination.
-
Optimize the Base: The choice and amount of base can influence side product formation. For base-sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferable, although this might require a higher reaction temperature.[4]
-
Screen Different Ligands: The ligand can have a significant impact on the selectivity of the reaction. Screening a panel of ligands can help identify a system that favors the desired C-N coupling over side reactions.
-
Adjust Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the amine can sometimes help to outcompete side reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Buchwald-Hartwig Amination
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the palladium precatalyst/ligand system (e.g., 1-2 mol%).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Place the reaction vessel in a preheated aluminum block or oil bath at the desired starting temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
If the reaction is sluggish, increase the temperature by 10-20 °C and continue to monitor.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Stability Test at Elevated Temperatures
-
Set up two parallel reactions following Protocol 1.
-
Run one reaction at the standard temperature (e.g., 100 °C) and the other at a higher temperature (e.g., 120 °C).
-
Visually inspect both reactions for the formation of palladium black.
-
Monitor the reaction progress by LC-MS, paying attention to the rate of product formation and whether the reaction stalls.
-
If the higher temperature reaction shows significant decomposition and stalls, this indicates that the catalyst system is not stable at that temperature.
Part 4: Data Summary Table
Table 1: Recommended Temperature Ranges for Common Buchwald-Hartwig Catalyst Systems
| Catalyst System (Ligand) | Typical Temperature Range (°C) | Notes |
| P(o-tolyl)₃ (First Generation) | 100 - 120 | Often requires higher temperatures, especially for less reactive substrates.[2] |
| BINAP | 80 - 110 | A versatile bidentate ligand, suitable for a range of couplings. |
| Xantphos | 90 - 120 | Forms a very stable catalyst, allowing for higher temperatures with less risk of decomposition.[1] |
| Buchwald's Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos) | Room Temperature - 100 | Highly active catalysts that can often run at lower temperatures.[1] |
| N-Heterocyclic Carbenes (NHCs) | Room Temperature - 100 | Can be highly active and allow for reactions at milder temperatures.[8] |
Part 5: References
-
Benchchem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Temperature-Scanning Reaction Protocol Offers Insight Into Activation Parameters in the Buchwald-Hartwig Pd-Catalyzed Amination of Aryl Halides. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Wutech. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from --INVALID-LINK--
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from --INVALID-LINK--
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2023, March 16). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Retrieved from --INVALID-LINK--
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. Retrieved from --INVALID-LINK--
-
Reddit. (2021, September 6). What are your go-to Buchwald conditions for difficult couplings? Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 9). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 9). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Retrieved from --INVALID-LINK--
-
PMC. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (n.d.). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022, December 15). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from --INVALID-LINK--
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Tetrahydronaphthyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Tetrahydronaphthyridine (THN) scaffolds are increasingly recognized as valuable three-dimensional structures in drug discovery.[1] Their successful functionalization, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents.[2] A key decision in the synthetic design is the choice of the halide on the THN core. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-tetrahydronaphthyridines in essential cross-coupling reactions, supported by mechanistic insights and experimental data, to aid in the strategic planning of synthetic routes.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between bromo- and chloro-tetrahydronaphthyridines lies in the properties of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more polarizable than the C-Cl bond.[3] This directly impacts the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[3]
-
Bond Dissociation Energy (BDE): The lower BDE of the C-Br bond means less energy is required for the palladium(0) catalyst to insert into the bond.[3]
-
Oxidative Addition Kinetics: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides due to the greater polarizability of the C-Br bond, which facilitates interaction with the electron-rich palladium(0) center.[3]
This inherent reactivity difference often translates to milder reaction conditions and higher yields for bromo-tetrahydronaphthyridines. However, recent advancements in catalyst technology, particularly the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs), have significantly improved the viability of using the more cost-effective and readily available chloro-tetrahydronaphthyridines.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. When comparing bromo- and chloro-tetrahydronaphthyridines in this reaction, the choice of catalyst system is paramount, especially for the less reactive chloro-derivatives.
General Reactivity Trend: Bromo-tetrahydronaphthyridines will generally react under milder conditions and with simpler catalyst systems compared to their chloro counterparts. For instance, first-generation catalysts like Pd(PPh₃)₄ may be sufficient for some brominated substrates.[5]
Activating Chloro-Substrates: To effectively couple chloro-tetrahydronaphthyridines, more advanced catalytic systems are necessary. These typically involve:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for activating C-Cl bonds.[4][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known for their strong σ-donating ability and steric bulk, which promote oxidative addition and enhance catalyst stability.[7][8]
Illustrative Experimental Data:
The following table, compiled from analogous heteroaromatic systems, illustrates the general trends observed in Suzuki-Miyaura couplings.
| Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Bromo-Pyrazine | Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 |
| Chloro-Pyrazine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | ~92 |
| 3-Chloro-6-methoxypyridazine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 85-92 |
Data compiled from studies on similar heteroaromatic substrates to demonstrate general reactivity trends.[5][9]
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 3-Aryl and 3-Amino Substituted Tetrahydronaphthyridines
Introduction: The Tetrahydronaphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The tetrahydronaphthyridine (THN) core, a bicyclic system fusing a pyridine with a piperidine ring, represents a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile scaffold for the development of novel therapeutic agents. The saturation in the piperidine ring allows for precise spatial orientation of substituents, enhancing interactions with biological targets, while the aromatic pyridine ring offers opportunities for various chemical modifications. The nitrogen atoms within the scaffold can act as hydrogen bond acceptors, further contributing to target binding and influencing physicochemical properties such as solubility. Consequently, THN derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and neurological agents.[1][2]
This guide provides a comparative analysis of the biological activities of two key classes of THN derivatives: 3-aryl substituted and 3-amino substituted tetrahydronaphthyridines. Due to a lack of direct comparative studies in the literature, this guide will synthesize findings from research on these specific substitutions on the THN core and closely related heterocyclic systems, such as quinolines, to provide valuable insights for researchers and drug development professionals.
3-Aryl Substituted Tetrahydronaphthyridines: Modulating Activity Through Aromatic Interactions
The introduction of an aryl group at the 3-position of the tetrahydronaphthyridine scaffold offers a powerful strategy to modulate biological activity. The aryl moiety can engage in various interactions with the target protein, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). The electronic nature and substitution pattern of the aryl ring can be fine-tuned to optimize potency and selectivity.
Synthesis of 3-Aryl-Tetrahydronaphthyridines
A common synthetic route to 3-aryl substituted tetrahydropyridine cores, which can be analogous for tetrahydronaphthyridines, involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a carbon-carbon bond between a halogenated (e.g., bromo) tetrahydropyridine precursor and a boronic acid derivative of the desired aryl group.
Experimental Workflow: Suzuki Coupling for 3-Aryl-Tetrahydropyridine Synthesis
Caption: Generalized workflow for the synthesis of 3-aryl-tetrahydropyridines via Suzuki coupling.
Biological Activity Profile of 3-Aryl Quinolines: An Analogous System
While specific data on 3-aryl tetrahydronaphthyridines is limited, extensive research on the closely related 3-arylquinolines provides significant insights into their potential biological activities, particularly as antileishmanial agents.[3][4] Leishmaniasis is a parasitic disease for which new, effective, and less toxic treatments are urgently needed.
A study on amino-substituted 3-aryl- and 3-heteroarylquinolines revealed potent activity against Leishmania parasites.[3][4] The structure-activity relationship (SAR) of these compounds highlights the importance of the 3-aryl substituent.
Key SAR Insights from 3-Arylquinolines:
-
Aryl Group is Crucial: The presence of the aryl group at the 3-position is essential for activity.
-
Substituents on the Aryl Ring: The potency of the compounds was largely unaffected by the electronic nature of the substituents on the 3-aryl ring. This suggests that the primary role of this group might be to provide a specific steric and hydrophobic profile for binding rather than engaging in specific electronic interactions.[3]
-
Other Substitutions Matter: While the 3-aryl group itself showed tolerance to a range of substituents, modifications at other positions of the quinoline ring, such as the introduction of an amino group at the 2-position, were found to be critical for potent antileishmanial activity.[3]
Table 1: Antileishmanial Activity of Selected 3-Arylquinoline Derivatives [3][4]
| Compound ID | 3-Aryl Substituent | 2-Amino Substitution | EC50 (µM) against L. mexicana amastigotes |
| Lead Compound | 3-(N-methylindolyl) | -NH2 | 0.12 |
| Analog 1 | Phenyl | -NH2 | > 1 |
| Analog 2 | 4-Fluorophenyl | -NH2 | > 1 |
| Analog 3 | 3-Indolyl | -H | > 10 |
Data extracted from a study on 3-arylquinolines, which serve as an analogous system.
These findings suggest that for 3-aryl tetrahydronaphthyridines, the aryl group likely serves as a critical anchoring point within a target binding site, and its combination with other substituents on the tetrahydronaphthyridine core will be key to unlocking potent biological activity.
3-Amino Substituted Tetrahydronaphthyridines: Introducing a Key Interaction Point
The incorporation of an amino group at the 3-position of the tetrahydronaphthyridine scaffold introduces a versatile functional group that can significantly influence biological activity. The amino group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salt bridges with acidic residues in a protein's active site. This can lead to enhanced binding affinity and selectivity.
Synthesis of 3-Amino-Tetrahydronaphthyridines
The synthesis of 3-amino substituted tetrahydronaphthyridines can be more challenging. One potential approach involves the reduction of a corresponding nitro or cyano precursor. Another strategy could be the use of a Buchwald-Hartwig amination reaction on a 3-halo-tetrahydronaphthyridine.
Experimental Protocol: Hypothetical Synthesis of a 3-Amino-Tetrahydronaphthyridine Derivative
-
Starting Material: A suitable 3-bromo-tetrahydronaphthyridine derivative.
-
Reagents: A source of ammonia or a protected amine (e.g., benzophenone imine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Procedure:
-
To a solution of the 3-bromo-tetrahydronaphthyridine in an anhydrous solvent (e.g., toluene) under an inert atmosphere, add the amine source, palladium catalyst, ligand, and base.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a defined period (e.g., 12-24 hours) while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-amino-tetrahydronaphthyridine.
-
Biological Activity Profile: Inferences from Related Structures
In other contexts, amino-substituted heterocyclic compounds have demonstrated a broad range of biological activities, including antibacterial and anticancer effects. The amino group often serves as a key point of interaction with the biological target, and its presence can also improve the pharmacokinetic properties of a molecule, such as solubility.
Comparative Analysis and Future Directions
While a direct, data-driven comparison of the biological activities of 3-aryl versus 3-amino substituted tetrahydronaphthyridines is currently limited by the available literature, we can draw some logical inferences to guide future research.
Logical Relationship: Impact of 3-Aryl vs. 3-Amino Substitution
References
- 1. mdpi.com [mdpi.com]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 1,6-Naphthyridine Derivatives
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, most notably protein kinases.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of 1,6-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with insights into the rational design of potent and selective kinase inhibitors. We will delve into specific examples of derivatives targeting key oncogenic kinases such as c-Met, AXL, and FGFR4, supported by experimental data and detailed protocols.
The 1,6-Naphthyridine Core: A Versatile Scaffold for Kinase Inhibition
The 1,6-naphthyridine ring system, a bicyclic heteroaromatic compound, serves as an excellent backbone for the development of kinase inhibitors. Its rigid structure and the presence of nitrogen atoms allow for diverse substitutions that can be fine-tuned to achieve high affinity and selectivity for the ATP-binding pocket of various kinases. The burgeoning interest in this scaffold is reflected in the numerous studies exploring its potential against a wide array of diseases, including cancer.[1]
Comparative SAR Analysis of 1,6-Naphthyridine Derivatives as Kinase Inhibitors
The potency and selectivity of 1,6-naphthyridine derivatives are intricately linked to the nature and position of substituents on the core structure. Below, we compare the SAR of derivatives targeting three clinically relevant kinases: c-Met, AXL, and FGFR4.
Targeting the c-Met Kinase: The Importance of Tricyclic Scaffolds and N-1 Substituents
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in various cancers, making it an attractive therapeutic target.
A significant advancement in the development of 1,6-naphthyridine-based c-Met inhibitors came from the incorporation of a cyclic urea pharmacophore, leading to the formation of a tricyclic 1H-imidazo[4,5-h][3]naphthyridin-2(3H)-one core.[4] A comprehensive SAR study on this series revealed several key determinants for potent c-Met inhibition:[4]
-
N-1 Alkyl Substituent: The presence of an alkyl group at the N-1 position bearing a terminal free amino group was found to be essential for activity.
-
N-3 Hydrophobic Group: A hydrophobically substituted benzyl group at the N-3 position significantly contributed to the inhibitory potency.
-
C-5 Position: The introduction of a 4'-carboxamide phenoxy group at the C-5 position markedly improved the potency.[4]
Table 1: SAR of 1H-imidazo[4,5-h][3]naphthyridin-2(3H)-one Derivatives as c-Met Inhibitors [4]
| Compound | N-1 Substituent | N-3 Substituent | C-5 Substituent | c-Met IC50 (µM) |
| 2t | -(CH2)3NH2 | 3-fluoro-4-methoxybenzyl | 4'-carboxamide phenoxy | 2.6 |
| 2a | -(CH2)3NH2 | H | H | >50 |
| 2k | -(CH2)3NH2 | 3-fluoro-4-methoxybenzyl | H | 15.4 |
Data synthesized from the study by Xu et al. (2018).[4]
The data clearly indicates that a combination of specific substituents at the N-1, N-3, and C-5 positions is crucial for achieving potent c-Met inhibition.
Achieving Selectivity for AXL Kinase: A Tale of Two Kinases
AXL, a receptor tyrosine kinase, is another key player in cancer progression and drug resistance.[5][6] The challenge in targeting AXL often lies in achieving selectivity over other highly homologous kinases, such as MET.
Recent research has focused on optimizing 1,6-naphthyridinone derivatives to favor AXL inhibition over MET.[5] Starting from a dual MET/AXL inhibitor, systematic structural modifications led to the discovery of a highly selective type II AXL inhibitor. The key to this selectivity was the modulation of substituents to exploit subtle differences in the ATP-binding pockets of AXL and MET.
One such potent and selective AXL inhibitor, compound 25c , demonstrated an impressive AXL IC50 of 1.1 nM and a 343-fold selectivity over MET.[5] This highlights the feasibility of fine-tuning the 1,6-naphthyridine scaffold to achieve remarkable kinase selectivity.
FGFR4 Inhibition in Colorectal Cancer: The Rise of 1,6-Naphthyridine-2-ones
Fibroblast growth factor receptor 4 (FGFR4) is a promising target in colorectal cancer, where its aberrant signaling contributes to tumor growth.[7][8] A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective FGFR4 inhibitors.[7][8]
Preliminary SAR studies on this series identified compound 19g as a standout candidate.[7][8] This compound exhibited excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines. The success of this series underscores the potential of the 1,6-naphthyridine-2-one core in targeting the FGFR family of kinases.
Experimental Protocols: A Glimpse into the Drug Discovery Workflow
The evaluation of these 1,6-naphthyridine derivatives involves a series of well-defined experimental procedures. Below are representative protocols for key assays.
Kinase Inhibition Assay (General Protocol)
This assay is fundamental to determining the potency of a compound against its target kinase.
-
Reagents and Materials: Recombinant human kinase (e.g., c-Met, AXL, FGFR4), ATP, substrate peptide, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compounds to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., human gastric cancer cell line SGC-7901 for c-Met inhibitors) in appropriate media supplemented with fetal bovine serum.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
-
Visualizing the SAR Landscape and Experimental Workflow
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Key determinants of activity in 1,6-naphthyridine derivatives.
Caption: A typical workflow for in vitro kinase inhibition assays.
Conclusion and Future Directions
The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis presented here demonstrates that a deep understanding of the SAR is paramount for designing compounds with high potency and selectivity. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in in vivo models. The versatility of the 1,6-naphthyridine core ensures its continued relevance in the ongoing quest for more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Kinase Assay of 3-Substituted Tetrahydronaphthyridine Analogs: A Guide for Drug Discovery Professionals
<
Introduction: The Critical Role of Kinase Inhibition in Modern Therapeutics
Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of phosphate groups from ATP to specific substrates.[1] This phosphorylation cascade governs a vast array of cellular activities, and its dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2][3][4] This guide provides a comprehensive comparison of the in vitro kinase inhibitory activity of novel 3-substituted tetrahydronaphthyridine analogs, a promising class of compounds for targeted therapy.
The primary objective of this study is to elucidate the structure-activity relationship (SAR) of these analogs, providing crucial data to guide medicinal chemistry optimization efforts. We will delve into the experimental design, detailed protocols for in vitro kinase assays, and a comparative analysis of the inhibitory potency of these compounds, ultimately aiming to identify lead candidates for further preclinical development.[5]
The Scientific Rationale: Why In Vitro Kinase Assays are Essential
Before advancing a compound into complex cellular or in vivo models, it is imperative to establish its direct interaction with the intended molecular target. In vitro kinase assays serve this purpose by providing a controlled, cell-free environment to quantify the inhibitory potential of a compound against a specific kinase.[2][4][6] This approach allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase's activity by 50%.[2][5][7] A lower IC50 value signifies higher potency.[8]
The choice of assay format is critical for generating reliable and reproducible data.[3] While traditional radiometric assays are considered the "gold standard" for their direct measurement of phosphorylation, non-radioactive methods, such as fluorescence-based and luminescence-based assays, have gained prominence due to their scalability, safety, and suitability for high-throughput screening (HTS).[3][9] For this study, we will employ a luminescence-based assay that measures ATP consumption, providing a robust and sensitive readout of kinase activity.[10]
Experimental Design and Workflow
A systematic workflow is crucial for obtaining comparable and reliable data for kinase inhibitor characterization.[2][4][6] Our experimental design focuses on ensuring that the assay conditions are optimized for the specific kinase of interest and that the data generated accurately reflects the inhibitory potential of the tetrahydronaphthyridine analogs.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Comparing Brominated Tetrahydronaphthyridine Isomers for Drug Discovery
Introduction: The Strategic Value of Brominated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the tetrahydronaphthyridine (THN) scaffold has emerged as a "privileged structure."[1] Its rigid, three-dimensional framework, which fuses a piperidine with a pyridine ring, offers a versatile platform for creating compounds that can engage with biological targets in a highly specific manner. Molecules incorporating the THN core have shown a wide array of biological activities, making them compelling starting points for therapeutic development.[2]
This guide focuses on a critical, yet nuanced, aspect of lead optimization: the strategic introduction of a bromine atom onto the THN core. Bromine is not merely a bulky substituent; its unique electronic properties and ability to form halogen bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Altering the position of a single bromine atom can dramatically change a compound's binding affinity, metabolic stability, and selectivity.
For researchers and drug development professionals, understanding how to systematically synthesize, separate, and evaluate these closely related isomers is paramount. This guide provides a comprehensive, field-proven framework for this process. We will detail the necessary synthetic and analytical workflows and, for illustrative purposes, focus on a comparative evaluation of these isomers as antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a well-validated target for THN derivatives.[3][4]
Part 1: Synthesis of Positional Isomers of Brominated Tetrahydronaphthyridines
The foundational step in any comparative study is the controlled synthesis of the isomers of interest. A modular approach is often the most efficient, allowing for the late-stage introduction of diversity elements. Here, we outline a strategy that first builds the core THN heterocycle, followed by a regioselective bromination. This approach offers greater control than starting with a pre-brominated fragment, where functional group compatibility can be an issue.
The synthesis of various THN isomers (e.g., 1,8-THN, 1,6-THN, 1,7-THN, and 1,5-THN) can be efficiently achieved through modern automated flow synthesis protocols, often starting from halogenated vinylpyridines.[4] For this guide, we will illustrate the synthesis of a generic THN core followed by bromination.
Experimental Protocol: Synthesis and Bromination
-
Synthesis of the Tetrahydronaphthyridine (THN) Core:
-
Rationale: We will utilize a well-established annulation strategy based on photoredox-catalysed hydroaminoalkylation followed by an intramolecular N-arylation. This method is highly modular and provides access to various THN isomers.[4]
-
Step 1 (Hydroaminoalkylation): In a continuous flow reactor, a solution of a primary amine (e.g., cyclopropylamine) and a halogenated vinylpyridine (e.g., 4-chloro-3-vinylpyridine for a 1,6-THN core) in a suitable solvent like acetonitrile is mixed with a photocatalyst (e.g., an iridium-based catalyst).
-
Step 2 (Flow Reaction): The mixture is passed through a temperature-controlled reactor coil and irradiated with blue LEDs to initiate the hydroaminoalkylation reaction.
-
Step 3 (Intramolecular SNAr): The output from the first reactor is directly channeled into a second, heated reactor (e.g., 220 °C) to drive the intramolecular SNAr (Substitution Nucleophilic Aromatic) reaction, which forms the fused piperidine ring.[4]
-
Step 4 (Purification): The resulting THN core is purified from the reaction mixture using standard column chromatography on silica gel.
-
-
Regioselective Aromatic Bromination:
-
Rationale: N-Bromosuccinimide (NBS) is a reliable and easy-to-handle electrophilic brominating agent for activated aromatic rings. The regioselectivity of the bromination will be directed by the existing nitrogen atom and any other substituents on the pyridine ring.
-
Step 1 (Dissolution): Dissolve the purified THN core (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Step 2 (Addition of NBS): Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Step 3 (Reaction): Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Step 4 (Workup): Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Step 5 (Purification): The resulting mixture of brominated THN isomers is then subjected to purification as described in the next section.
-
Caption: Workflow for the synthesis of brominated tetrahydronaphthyridine isomers.
Part 2: Separation and Structural Characterization of Isomers
The bromination reaction will likely yield a mixture of positional isomers. A robust analytical and preparative separation strategy is therefore not just a purification step, but a critical part of the isomer comparison itself.
Experimental Protocol: HPLC Separation and Spectroscopic Characterization
-
High-Performance Liquid Chromatography (HPLC) Separation:
-
Rationale: Reversed-phase HPLC is a powerful technique for separating compounds with minor structural differences, such as positional isomers. The difference in polarity imparted by the bromine's position is often sufficient for baseline separation.
-
Step 1 (Analytical Method Development): Develop an analytical HPLC method to resolve the different isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to improve peak shape), is a good starting point. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Detection: UV detector set at a wavelength where the aromatic core absorbs (e.g., 254 nm).
-
-
Step 2 (Preparative Separation): Scale up the optimized analytical method to a preparative HPLC system using a larger dimension column (e.g., 21.2 x 250 mm) to isolate each isomer in sufficient quantity for biological testing.
-
Step 3 (Purity Analysis): Analyze the collected fractions using the analytical HPLC method to confirm the purity of each isolated isomer.
-
-
Structural Characterization:
-
Rationale: Unambiguous confirmation of the bromine atom's position is essential for establishing a clear structure-activity relationship. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance.
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze each purified isomer by HRMS (e.g., ESI-TOF).
-
Expected Result: All isomers will show the same highly accurate mass corresponding to the molecular formula of the brominated THN, confirming the successful bromination. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be readily apparent.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Acquire a 1H NMR spectrum for each isomer. The number of signals in the aromatic region (typically 6.5-8.5 ppm) and their splitting patterns will provide the first clue to the substitution pattern.
-
13C NMR: This will confirm the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is the definitive experiment to confirm the bromine's position. Irradiation of a proton on the piperidine ring (e.g., at the benzylic position) will show through-space correlation (an NOE) to specific protons on the aromatic ring. The absence of an NOE to a particular position, combined with the proton and carbon chemical shifts, will pinpoint the location of the bromine atom.
-
-
Caption: Workflow for the separation and characterization of brominated THN isomers.
Part 3: Comparative Biological Evaluation
With pure, structurally confirmed isomers in hand, the next step is to compare their biological activity. As previously mentioned, THN derivatives have been identified as potent antagonists of the CXCR4 receptor, a GPCR involved in cancer metastasis and HIV entry.[3][4] This makes CXCR4 an excellent target for our comparative study.
Rationale for Assay Selection
A multi-tiered approach is essential for a thorough comparison. We will first assess the direct binding of the isomers to the receptor to determine their affinity (IC50). We will then use a cell-based functional assay to confirm that this binding translates into a biological effect (i.e., antagonism). This two-pronged strategy ensures that we are not misled by compounds that bind but have no functional consequence.
Experimental Protocol 1: CXCR4 Competitive Binding Assay
-
Objective: To determine the concentration at which each isomer inhibits 50% (IC50) of the binding of a known ligand to the CXCR4 receptor.
-
Materials:
-
A cell line with high expression of CXCR4 (e.g., Jurkat T cells).
-
A fluorescently-labeled or radiolabeled ligand for CXCR4 (e.g., 125I-SDF-1α/CXCL12).
-
Assay buffer and wash buffer.
-
96-well filter plates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of each brominated THN isomer in the assay buffer.
-
Cell Plating: Add a fixed number of Jurkat cells to each well of the 96-well plate.
-
Competition: Add the serially diluted isomers to the wells, followed by the addition of a fixed concentration of the labeled CXCR4 ligand. Include controls for total binding (no competitor) and non-specific binding (excess of unlabeled ligand).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Washing: Transfer the contents to a filter plate and wash rapidly with cold wash buffer to remove unbound ligand.
-
Detection: Measure the amount of bound ligand in each well using a suitable detector (e.g., a gamma counter for radioligands or a fluorescence plate reader).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each isomer.
-
Experimental Protocol 2: SDF-1α-Mediated Chemotaxis Assay
-
Objective: To determine the ability of each isomer to functionally block the migration of CXCR4-expressing cells towards the chemokine SDF-1α (CXCL12).
-
Materials:
-
CXCR4-expressing cells (e.g., Sup-T1 cells).
-
Chemotaxis chamber (e.g., Transwell plates with 5 µm pore size).
-
Recombinant human SDF-1α/CXCL12.
-
Cell viability/quantification reagent (e.g., Calcein-AM).
-
-
Procedure:
-
Cell Preparation: Pre-incubate the cells with various concentrations of each brominated THN isomer for 30 minutes at 37 °C.
-
Chamber Setup: Add assay medium containing SDF-1α (the chemoattractant) to the lower chamber of the Transwell plate. Add medium without SDF-1α to control wells.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber (the insert).
-
Incubation: Incubate the plate for 4-6 hours at 37 °C in a CO2 incubator to allow cell migration through the porous membrane.
-
Quantification: Remove the non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber by adding a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the isomer compared to the control (SDF-1α alone). Plot the data and determine the functional IC50 for each isomer.
-
Caption: Logical framework for the comparative biological evaluation of THN isomers.
Part 4: Data Presentation and Structure-Activity Relationship (SAR) Analysis
The culmination of this work is the clear and objective comparison of the data to derive a Structure-Activity Relationship (SAR). This SAR provides critical insights that guide the next round of molecular design.
Data Summary Table
All quantitative data should be summarized in a structured table for easy comparison. The following is an example using hypothetical, yet plausible, data.
| Compound ID | THN Core | Bromine Position | CXCR4 Binding IC50 (nM) | Chemotaxis IC50 (nM) |
| THN-Br-1 | 1,6-THN | C-5 | 150 | 210 |
| THN-Br-2 | 1,6-THN | C-7 | 15 | 22 |
| THN-Br-3 | 1,8-THN | C-6 | 95 | 130 |
| THN-Br-4 | 1,8-THN | C-4 | 8 | 12 |
Expertise & Experience: Interpreting the Results
-
Trustworthiness of the Data: The close correlation between the binding IC50 values and the functional chemotaxis IC50 values provides a self-validating system. It demonstrates that the measured binding affinity translates directly to a relevant cellular function, increasing our confidence in the results.
-
Causality and SAR Insights:
-
From the hypothetical data in the table, a clear SAR emerges. For the 1,6-THN core, placing the bromine atom at the C-7 position (THN-Br-2 ) results in a 10-fold increase in potency in both binding and functional assays compared to placing it at the C-5 position (THN-Br-1 ).
-
Similarly, for the 1,8-THN core, bromination at C-4 (THN-Br-4 ) is significantly more favorable than at C-6 (THN-Br-3 ).
-
Mechanistic Hypothesis: This strong positional dependence suggests a specific interaction within the CXCR4 binding pocket. The enhanced activity of THN-Br-2 and THN-Br-4 could be due to the formation of a favorable halogen bond with an electrophilic amino acid residue (e.g., the backbone carbonyl of a glutamate or aspartate residue) in that specific region of the receptor. Conversely, the bromine at the C-5 or C-6 positions may introduce a steric clash or be in a region that is less favorable for such an interaction.
-
-
Authoritative Grounding: These hypotheses are grounded in the established principles of halogen bonding in medicinal chemistry, which is recognized as a significant non-covalent interaction for enhancing ligand-protein binding.[5] The most potent compound, THN-Br-4 , would be prioritized for further studies, including co-crystallization with the CXCR4 receptor to experimentally validate this binding hypothesis.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the comparative analysis of brominated tetrahydronaphthyridine isomers. By integrating modular synthesis, robust chromatographic separation, unambiguous structural characterization, and a multi-tiered biological evaluation, researchers can confidently establish a clear structure-activity relationship. This process is fundamental to rational drug design, allowing for data-driven decisions that accelerate the transformation of a promising chemical scaffold into a viable lead candidate for clinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Tetrahydronaphthyridine Scaffold: A Comparative Guide to Novel Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that confer both high potency and selectivity is paramount. Among the privileged structures emerging from medicinal chemistry, the tetrahydronaphthyridine core has garnered significant attention for its utility in designing a new generation of kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of novel kinase inhibitors derived from this versatile scaffold, juxtaposed with established, FDA-approved alternatives. We will delve into the experimental data that underpins their therapeutic potential, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
The Strategic Advantage of the Tetrahydronaphthyridine Scaffold
The tetrahydronaphthyridine scaffold is a bicyclic heterocyclic system that offers a three-dimensional architecture, enabling the precise orientation of pharmacophoric groups to interact with the ATP-binding pocket of kinases. Its inherent rigidity, coupled with the potential for diverse substitutions, allows for the fine-tuning of inhibitor properties, including potency, selectivity, and pharmacokinetic profiles. This strategic advantage has been leveraged to develop inhibitors against key oncogenic kinases, which we will explore in detail below.
I. Targeting Fibroblast Growth Factor Receptor 4 (FGFR4) in Hepatocellular Carcinoma
The FGF19-FGFR4 signaling axis is a critical driver in a subset of hepatocellular carcinoma (HCC).[1] Consequently, the development of selective FGFR4 inhibitors is a promising therapeutic strategy.
A Novel Tetrahydronaphthyridine-Based FGFR4 Inhibitor: Compound 9ka
A recently developed series of 2-formyl tetrahydronaphthyridine urea derivatives has yielded a potent and selective covalently reversible inhibitor of FGFR4, designated as compound 9ka .[1]
Comparative Efficacy with Established Pan-FGFR Inhibitors
To contextualize the performance of 9ka, we compare it with several FDA-approved multi-FGFR inhibitors that also exhibit activity against FGFR4.
| Inhibitor | Target Kinases | IC50 (nM) against FGFR4 | In Vitro Cellular Activity |
| Compound 9ka (Novel) | FGFR4 (highly selective) | 5.4 [1] | Potent inhibition of proliferation in FGFR4-dependent HCC cell lines. |
| Erdafitinib (Balversa®) | FGFR1/2/3/4 | 5.7[2] | Active in various FGFR-driven cancer cell lines, including those with FGFR4 alterations.[3][4] |
| Pemigatinib (Pemazyre®) | FGFR1/2/3 | Data not consistently reported for FGFR4 | Primarily targets FGFR1-3; efficacy in FGFR4-driven cancers is less established.[5][6] |
| Infigratinib (Truseltiq®) | FGFR1/2/3 | Potent inhibitor of FGFR1-3 | Primarily evaluated in cancers with FGFR1-3 alterations.[7][8][9] |
In Vivo Efficacy:
In a xenograft mouse model using the Hep3B2.1-7 HCC cell line, oral administration of compound 9ka at 30 mg/kg resulted in significant tumor regression with no apparent toxicity.[1] For comparison, erdafitinib has also demonstrated significant tumor growth inhibition in various xenograft models, including those with FGFR amplifications.[3][4][10]
Causality Behind Experimental Choices:
The selection of a covalently reversible mechanism for compound 9ka is a deliberate design choice aimed at achieving high potency and prolonged target engagement while minimizing the potential for off-target toxicities associated with irreversible covalent inhibitors. The use of the Hep3B2.1-7 cell line is appropriate as it is a well-established model for FGFR4-driven HCC.
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway leading to cell proliferation.
II. Targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) in Breast Cancer
The CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a cornerstone of cell cycle regulation, and its dysregulation is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer.[11]
A Novel Tetrahydronaphthyridine-Based CDK4/6 Inhibitor: Compound 28
Through structure-based design, a series of tetrahydronaphthyridine analogues has been developed as selective CDK4/6 inhibitors, with compound 28 emerging as a lead candidate.[12]
Comparative Efficacy with Established CDK4/6 Inhibitors
We compare the preclinical data of compound 28 with the three FDA-approved CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib.
| Inhibitor | Ki (nM) - CDK4 | Ki (nM) - CDK6 | IC50 (µM) in MCF-7 cells (ER+) |
| Compound 28 (Novel) | 2 [12] | 55 [12] | Data not available |
| Palbociclib (Ibrance®) | 0.26 | 0.26[13] | 0.02 - 0.08[14] |
| Ribociclib (Kisqali®) | 0.53 | 2.3[13] | 0.1 - 0.4[14] |
| Abemaciclib (Verzenio®) | 0.6 | 8.2[13] | 0.01 - 0.05[14] |
In Vivo Efficacy:
Compound 28 demonstrated potent tumor growth inhibition in a Colo-205 xenograft model.[14] For the established inhibitors, palbociclib has shown significant antitumor activity in various breast cancer xenograft models, leading to tumor regression.[8] Similarly, abemaciclib and ribociclib have demonstrated robust in vivo efficacy.
Causality Behind Experimental Choices:
The use of MCF-7 and T-47D cell lines for in vitro testing is standard for CDK4/6 inhibitors, as these are ER-positive breast cancer cell lines where the CDK4/6 pathway is a key driver of proliferation.[14] The Colo-205 xenograft model, while a colon cancer model, is also responsive to CDK4/6 inhibition and serves as a valid preclinical model to assess in vivo efficacy.
CDK4/6-Rb Signaling Pathway
Caption: The CDK4/6-Rb pathway controlling the G1-S cell cycle transition.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a highly sensitive method for quantifying kinase activity by measuring the phosphorylation of a substrate.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate-labeled anti-phospho antibody) and an acceptor fluorophore (XL665-labeled substrate). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate, and the tetrahydronaphthyridine-based inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled anti-phospho antibody, and streptavidin-XL665.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic and cytostatic effects of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for CDK4/6 inhibitors, Hep3B2.1-7 for FGFR4 inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.
In Vivo Xenograft Model
This is a critical preclinical model to evaluate the anti-tumor efficacy of a drug candidate in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the tetrahydronaphthyridine-based inhibitor (e.g., by oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treated and control groups.
Conclusion and Future Perspectives
The tetrahydronaphthyridine scaffold has proven to be a fertile ground for the discovery of novel, potent, and selective kinase inhibitors. The examples of the FGFR4 inhibitor 9ka and the CDK4/6 inhibitor 28 highlight the potential of this chemical class to yield drug candidates with promising preclinical profiles. While these novel inhibitors demonstrate comparable or, in some cases, superior potency and selectivity to established drugs in vitro, further extensive preclinical and clinical development is required to fully elucidate their therapeutic potential.
For researchers in the field, the key takeaways are:
-
The tetrahydronaphthyridine scaffold offers a robust and tunable platform for kinase inhibitor design.
-
Novel inhibitors derived from this scaffold have demonstrated compelling efficacy against clinically relevant targets.
-
Rigorous and standardized experimental protocols are essential for the objective comparison of novel and established inhibitors.
The continued exploration of the chemical space around the tetrahydronaphthyridine core is likely to yield further innovations in targeted cancer therapy, ultimately benefiting patients with a range of malignancies.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Ascendancy of 3D Scaffolds: A Comparative Guide to 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine in Library Synthesis
In the landscape of modern drug discovery, the architecture of a molecular scaffold is a critical determinant of success. Historically, medicinal chemistry has been dominated by flat, aromatic structures. While fruitful, this focus has left vast regions of three-dimensional chemical space underexplored. Today, there is a paradigm shift towards embracing spatial complexity. Saturated, three-dimensional scaffolds are increasingly sought after for their potential to yield compounds with improved physicochemical properties and novel biological activities.[1][2] This guide provides an in-depth technical comparison of a privileged 3D scaffold, 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine , against a traditional flat alternative, the quinoline core, for the application of library synthesis.
The Strategic Advantage of Three-Dimensionality
The rationale for moving beyond flatland in drug discovery is compelling. Molecules with higher sp³ character, such as the tetrahydronaphthyridine core, offer several distinct advantages over their sp²-rich counterparts:
-
Enhanced Solubility: Increased saturation disrupts the planarity that can lead to crystal packing, often resulting in improved aqueous solubility—a critical parameter for drug absorption and formulation.[1]
-
Improved Pharmacokinetic Profile: The metabolic pathways for saturated heterocycles can be more favorable, potentially avoiding the formation of toxic metabolites sometimes associated with the oxidation of aromatic rings.[1]
-
Greater Structural Diversity: The non-planar nature of scaffolds like 5,6,7,8-tetrahydro-1,6-naphthyridine allows for the introduction of substituents in well-defined spatial vectors, creating a level of three-dimensional diversity unattainable with flat scaffolds.[1][2]
-
Novel Intellectual Property: Exploring underrepresented 3D chemical space provides fertile ground for discovering novel chemotypes with unique biological activities, offering new intellectual property opportunities.
The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a prime example of a privileged scaffold that embodies these advantages. Its rigid, bicyclic structure pre-organizes substituents in 3D space, while the two nitrogen atoms provide key hydrogen bonding points and influence the molecule's overall properties. The strategic placement of a bromine atom at the 3-position provides a versatile synthetic handle for diversification through a variety of robust cross-coupling reactions. This makes 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine an exceptional starting point for the construction of diverse and medicinally relevant compound libraries.[3]
Comparative Analysis: Tetrahydronaphthyridine vs. Quinoline
To illustrate the practical advantages of the 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine scaffold, we compare its synthetic utility in key library-building reactions against a representative flat scaffold, a substituted bromoquinoline. The following data, while not on the exact target molecule, is based on the closely related 3-bromo-2-methylpyridine and serves as a strong proxy for expected performance in palladium-catalyzed cross-coupling reactions.[4]
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in library synthesis. The sp³-rich nature of the tetrahydronaphthyridine scaffold does not impede this critical transformation, showing comparable, if not superior, reactivity to flat aromatic systems under standard conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)[4] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Table 2: Comparison of Buchwald-Hartwig Amination Reactions
The introduction of nitrogen-containing substituents is crucial for modulating the pharmacological properties of library members. The Buchwald-Hartwig amination proceeds efficiently with the brominated tetrahydronaphthyridine scaffold, allowing for the facile incorporation of a wide range of primary and secondary amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (2.2) | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | t-AmylOH | 110 | 12 | 87 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | XPhos (2.5) | K₃PO₄ (3) | 1,4-Dioxane | 90 | 20 | 89 |
Table 3: Comparison of Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of C-C triple bonds, introducing linear rigidity and providing a gateway to further chemical transformations. This reaction is well-tolerated by the tetrahydronaphthyridine core.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N (3) | THF | 65 | 8 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | DIPA (3) | Toluene | 80 | 12 | 88 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (4) | 6 | Et₃N (3.5) | DMF | 70 | 10 | 90 |
Experimental Protocols and Workflows
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling reactions of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
General Workflow for Library Synthesis
The diversification of the 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine scaffold follows a straightforward and robust workflow, amenable to parallel synthesis techniques.
Caption: General workflow for library synthesis.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under the inert atmosphere, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the mixture to 100°C. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle of Palladium Cross-Coupling
The underlying mechanism for these powerful transformations involves a palladium-catalyzed cycle, ensuring the efficient and continuous formation of the desired product.
Caption: Palladium cross-coupling catalytic cycle.
Conclusion
The strategic incorporation of three-dimensional scaffolds is a pivotal step in the evolution of library design for drug discovery. 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine stands out as a superior building block, offering a combination of desirable physicochemical properties inherent to its sp³-rich core and the synthetic tractability required for extensive diversification. Its performance in key palladium-catalyzed cross-coupling reactions is robust, enabling the creation of large, spatially diverse compound libraries. By moving beyond traditional flat scaffolds and embracing the topographical complexity of molecules like the tetrahydronaphthyridine core, researchers are better equipped to explore new chemical space and uncover the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]
- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to New Catalysts for the Functionalization of the Tetrahydronaphthyridine Core
In the landscape of modern drug discovery, the tetrahydronaphthyridine scaffold has emerged as a privileged structural motif. Its unique three-dimensional architecture and strategic placement of nitrogen atoms offer a versatile platform for developing novel therapeutics. The ability to precisely and efficiently functionalize this core is paramount to unlocking its full potential. This guide provides an in-depth comparison of emerging catalytic methodologies for the C-H functionalization of the tetrahydronaphthyridine core, offering a critical evaluation of their performance against established techniques. We will delve into the mechanistic underpinnings of these catalysts, present detailed experimental protocols, and provide a clear, data-driven comparison to aid researchers in selecting the optimal tools for their synthetic campaigns.
The Enduring Challenge: Selective C-H Functionalization of Saturated Aza-heterocycles
The direct activation and functionalization of carbon-hydrogen (C-H) bonds has revolutionized synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] However, the selective functionalization of sp³-rich, saturated aza-heterocycles like the tetrahydronaphthyridine core presents a significant challenge due to the presence of multiple, electronically similar C-H bonds. The development of catalysts that can overcome these challenges with high selectivity and efficiency is a key area of research.
This guide will benchmark three promising new catalytic systems against a classic and robust method for N-heterocycle functionalization:
-
The Benchmark: The Minisci Reaction (A Radical-Based Approach)
-
The Workhorse: Palladium-Catalyzed C-H Arylation
-
The Precision Tool: Iridium-Catalyzed C-H Borylation
-
The Modern Approach: Photoredox Catalysis
Benchmarking Catalyst Performance: A Data-Driven Comparison
The following table summarizes the key performance indicators for each catalytic system in the context of functionalizing a model tetrahydronaphthyridine substrate. The data presented is a synthesis of reported values for the tetrahydronaphthyridine core where available, and closely related saturated aza-heterocycles such as piperidines for other cases.
| Catalyst System | Functionalization Type | Typical Yield (%) | Regioselectivity | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Key Advantages | Key Limitations |
| Minisci Reaction | Alkylation | 40-70 | Moderate to Good | N/A (Stoichiometric oxidant) | N/A | Broad substrate scope, uses inexpensive reagents.[3][4] | Often requires stoichiometric strong oxidants, can lack regioselectivity. |
| Pd(OAc)₂ / L | Arylation | 60-95 | High (Directed) | 100 - 1000 | 10 - 100 | High yields and regioselectivity, well-established. | Requires directing groups, potential for catalyst poisoning. |
| [Ir(cod)OMe]₂ / L | Borylation | 70-90 | High (Sterically driven) | 200 - 2000 | 20 - 200 | Excellent functional group tolerance, mild conditions.[5] | Catalyst can be expensive, requires specific ligands. |
| Organic Photoredox | Various (via radicals) | 50-85 | Varies (Mechanism dependent) | High (Catalytic oxidant) | 5 - 50 | Mild conditions, avoids harsh oxidants.[6][7] | Can be substrate-specific, may require specialized equipment. |
Experimental Protocols & Mechanistic Insights
The Benchmark: The Minisci Reaction
The Minisci reaction, a classic method for the functionalization of heteroaromatics, proceeds via a radical mechanism.[2][8] While traditionally used for aromatic systems, its principles can be adapted for the functionalization of the pyridine ring within the tetrahydronaphthyridine core.
Experimental Protocol: Minisci-type Alkylation
-
To a solution of N-protected tetrahydronaphthyridine (1.0 mmol) in trifluoroacetic acid (5 mL) is added the carboxylic acid (3.0 mmol) and silver nitrate (0.2 mmol).
-
The mixture is heated to 80 °C.
-
A solution of ammonium persulfate (3.0 mmol) in water (2 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at 80 °C for 4 hours, then cooled to room temperature.
-
The mixture is diluted with water and basified with aqueous ammonia.
-
The product is extracted with dichloromethane, dried over sodium sulfate, and purified by column chromatography.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid: Serves as both the solvent and the proton source to activate the pyridine ring towards radical attack.
-
Silver nitrate: Acts as a catalyst to facilitate the decarboxylation of the carboxylic acid to generate the alkyl radical.
-
Ammonium persulfate: A strong oxidizing agent required in stoichiometric amounts to drive the reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
The Precision Tool: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful method for introducing a versatile boronate ester functional group, which can be further elaborated through Suzuki-Miyaura cross-coupling and other transformations.
[5]Experimental Protocol: C-H Borylation
-
In a glovebox, [Ir(cod)OMe]₂ (0.005 mmol, 2.5 mol%) and a bipyridine ligand (e.g., dtbpy, 0.01 mmol, 5 mol%) are dissolved in anhydrous cyclohexane (1 mL).
-
Bis(pinacolato)diboron (B₂pin₂, 0.3 mmol) is added, and the mixture is stirred for 10 minutes.
-
The N-protected tetrahydronaphthyridine (0.2 mmol) is added.
-
The reaction vessel is sealed and heated at 80 °C for 18 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
[Ir(cod)OMe]₂: A common and effective iridium precatalyst.
-
Bipyridine Ligand: Electron-donating bipyridine ligands are crucial for the catalytic activity.
-
B₂pin₂: The boron source for the borylation reaction.
-
Cyclohexane: A non-coordinating solvent that does not interfere with the catalytic cycle.
Catalytic Cycle Diagram: Iridium-Catalyzed C-H Borylation
Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.
The Modern Approach: Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates, which can then engage in C-H functionalization reactions.
[6][7]Experimental Protocol: Photoredox-Mediated Functionalization
-
To a vial is added the N-protected tetrahydronaphthyridine (0.2 mmol), the coupling partner (e.g., an electron-deficient alkene, 0.4 mmol), and a photocatalyst (e.g., an organic dye, 0.004 mmol, 2 mol%).
-
The vial is sealed with a septum, and the mixture is degassed with argon for 15 minutes.
-
Anhydrous solvent (e.g., acetonitrile, 2 mL) is added.
-
The reaction mixture is irradiated with a blue LED lamp at room temperature for 24 hours.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography.
Causality Behind Experimental Choices:
-
Photocatalyst: The choice of photocatalyst is critical and depends on the redox potentials of the substrates. Organic dyes are often preferred for their low cost and tunable properties.
-
Light Source: The wavelength of the light source must match the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for many organic dyes.
-
Degassing: Removal of oxygen is often necessary as it can quench the excited state of the photocatalyst.
Workflow Diagram: Photoredox Catalysis
Caption: General experimental workflow for photoredox catalysis.
Conclusion and Future Outlook
The functionalization of the tetrahydronaphthyridine core is a rapidly evolving field, with new catalytic methods continuously emerging. While traditional methods like the Minisci reaction remain valuable for their simplicity and broad applicability, modern catalytic systems based on palladium, iridium, and photoredox catalysis offer significant advantages in terms of efficiency, selectivity, and mild reaction conditions.
The choice of catalyst will ultimately depend on the specific synthetic challenge at hand, including the desired functional group, the complexity of the substrate, and scalability considerations. This guide provides a framework for researchers to make informed decisions and to design robust and efficient synthetic routes to novel tetrahydronaphthyridine derivatives. As our understanding of catalytic mechanisms deepens and new catalysts are discovered, the toolbox for functionalizing this important scaffold will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O 2 as an oxidant - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04892D [pubs.rsc.org]
A Comparative Guide to Cross-Coupling Methods for the Functionalization of 3-Bromopyridines
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, with substituted pyridines featuring prominently in a vast array of pharmaceuticals. The targeted functionalization of the pyridine ring is therefore of paramount importance. Among the various precursors, 3-bromopyridine offers a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of the most prevalent cross-coupling methodologies for the derivatization of 3-bromopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. We will delve into the mechanistic underpinnings, optimal reaction conditions, functional group tolerance, and provide field-proven insights to aid in the rational selection of the most suitable method for your synthetic challenge.
The Central Role of 3-Substituted Pyridines
The 3-position of the pyridine ring is a frequent site of substitution in bioactive molecules. Its unique electronic and steric environment influences molecular interactions and metabolic stability. Consequently, efficient and reliable methods for forging new bonds at this position are highly sought after. The electron-deficient nature of the pyridine ring can, however, present unique challenges in cross-coupling reactions, making the choice of catalyst, ligand, and reaction conditions a critical determinant of success.
Comparative Analysis of Key Cross-Coupling Methodologies
This section will provide a detailed comparison of five major cross-coupling reactions for the functionalization of 3-bromopyridine. Each methodology will be discussed with respect to its mechanism, scope, and practical considerations.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1]
Mechanism and Causality of Component Selection:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium source, ligand, and base is crucial for an efficient reaction.
-
Palladium Precatalyst: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. For challenging couplings, pre-catalysts featuring bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly effective.[3]
-
Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For the electron-deficient 3-bromopyridine, electron-rich and sterically demanding phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used, often in an aqueous-organic solvent mixture.[5][6] The choice of base can significantly impact the reaction outcome, especially with base-sensitive functional groups.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Performance and Functional Group Tolerance:
The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[5] It is compatible with a wide range of functionalities on the boronic acid partner, including esters, ketones, amides, nitriles, and even other halogens.[5]
| Coupling Partner Functional Group | Tolerance | Typical Yield Range (%) | Notes |
| Aryl (electron-rich/poor) | Excellent | 80-98 | Generally high yields are achieved with a variety of substituted aryl boronic acids. |
| Heteroaryl | Good | 75-95 | The nature of the heteroaryl ring can influence the reaction efficiency. |
| Alkyl (sp³) | Moderate | 40-70 | B-alkyl Suzuki couplings can be more challenging and may require specialized ligands and conditions. |
| Ester (-COOR) | Excellent | 85-95 | Generally well-tolerated. |
| Ketone (-COR) | Good | 70-88 | Enolizable ketones may require careful selection of a milder base.[5] |
| Nitro (-NO₂) | Good | 60-85 | Electron-withdrawing groups are generally well-tolerated.[5] |
| Cyano (-CN) | Good | 70-90 | Compatible with standard Suzuki conditions.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).[5]
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).[5]
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.[5]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-phenylpyridine.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines from aryl halides.[7] This reaction is indispensable in medicinal chemistry, where the arylamine motif is prevalent.[2]
Mechanism and Rationale for Reagent Selection:
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
-
Catalyst System: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often employed to facilitate the challenging C-N bond formation.[3] Pre-formed palladium catalysts incorporating these ligands are also commercially available and often show high activity.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, forming the key palladium-amido intermediate. Common bases include NaOt-Bu, LiHMDS, and K₃PO₄. The choice of base is critical and must be compatible with the functional groups present in the substrates.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance and Functional Group Tolerance:
The Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines.
| Amine Coupling Partner | Tolerance | Typical Yield Range (%) | Notes |
| Primary Alkylamines | Good | 70-90 | Generally good yields are obtained.[5] |
| Secondary Alkylamines | Excellent | 75-95 | Often proceeds with high efficiency.[5] |
| Anilines (electron-rich) | Excellent | 80-95 | Electron-donating groups on the aniline are well-tolerated.[5] |
| Anilines (electron-poor) | Moderate | 60-85 | May require stronger bases or more active catalysts.[5] |
| Amides/Carbamates | Good | 65-85 | Can be coupled under specific conditions. |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and LiHMDS (2.5 mmol, 2.5 equiv) to an oven-dried Schlenk tube.[3]
-
Add 3-bromopyridine (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Add anhydrous THF (5 mL).
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 16 hours.[3]
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to yield 3-(morpholino)pyridine.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]
Mechanism and Key Considerations:
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving both palladium and copper.[9]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.
-
Base: A mild amine base, such as triethylamine or diisopropylamine, is typically used, which also often serves as the solvent.
-
Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Comparative Performance and Functional Group Tolerance:
The Sonogashira coupling is known for its mild reaction conditions and excellent functional group tolerance.[5]
| Alkyne Coupling Partner Functional Group | Tolerance | Typical Yield Range (%) | Notes |
| Aryl (electron-rich/poor) | Excellent | 85-98 | Both electron-rich and electron-poor aryl alkynes are well-tolerated.[5] |
| Alkyl | Excellent | 80-95 | Generally proceeds smoothly.[5] |
| Silyl (-SiR₃) | Excellent | 90-99 | Silyl-protected alkynes are excellent coupling partners. |
| Alcohol (-OH) | Good | 75-90 | The hydroxyl group is generally tolerated. |
Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5.0 mol%), and CuI (0.05 mmol, 5.0 mol%).[8]
-
Add anhydrous DMF (2 mL) and stir for 30 minutes.[8]
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) and triethylamine (1 mL).[8]
-
Heat the reaction mixture to 100 °C for 3 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to afford 3-(phenylethynyl)pyridine.
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[10]
Mechanism and Controlling Factors:
The Heck reaction mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.
-
Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) is a common catalyst precursor. Phosphine ligands are often used to stabilize the catalyst and promote the reaction.
-
Base: An inorganic or organic base is required to neutralize the HX generated during the reaction.
-
Regioselectivity: The regioselectivity of the alkene insertion can be an issue, but with terminal alkenes, the aryl group typically adds to the less substituted carbon.
Caption: Catalytic cycle of the Heck reaction.
Comparative Performance and Functional Group Tolerance:
The Heck reaction with 3-bromopyridine can be effective, particularly with electron-deficient alkenes like acrylates and styrenes.[11]
| Alkene Coupling Partner | Tolerance | Typical Yield Range (%) | Notes |
| Acrylates | Good | 70-85 | Generally good yields with high stereoselectivity for the trans isomer. |
| Styrenes | Good | 65-90 | Both electron-rich and electron-poor styrenes are viable coupling partners.[11] |
| Unactivated Alkenes | Moderate | 40-60 | Coupling with unactivated alkenes can be more challenging and may require higher temperatures and catalyst loadings. |
Experimental Protocol: Heck Reaction of 3-Bromopyridine with Butyl Acrylate
-
In a reaction tube, combine 3-bromopyridine (0.05 mmol, 1.0 equiv), butyl acrylate (0.15 mmol, 3.0 equiv), K₂CO₃ (0.15 mmol, 3.0 equiv), and Pd(OAc)₂ (0.005 mmol, 10 mol%).[11]
-
Add a supramolecular ligand L (0.01 mol, 20 mol%) if available, or a standard phosphine ligand.[11]
-
Add toluene (1 mL) and seal the tube.[11]
-
Heat the reaction mixture to 130 °C for 1 hour.[11]
-
After cooling, the reaction mixture can be analyzed by GC-MS to determine the yield.
-
For isolation, the mixture can be filtered, concentrated, and purified by chromatography.
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium.[12] While the toxicity of organotin reagents is a significant drawback, the Stille reaction offers broad functional group tolerance and is insensitive to moisture and air.[13]
Mechanism and Practical Aspects:
The mechanism of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.
-
Organostannanes: A variety of organostannanes can be used, including vinyl, aryl, and alkynyl stannanes.
-
Catalyst: Pd(PPh₃)₄ is a commonly used catalyst.
-
Additives: The addition of a copper(I) salt can sometimes accelerate the reaction.
Caption: Catalytic cycle of the Stille coupling.
Comparative Performance and Functional Group Tolerance:
The Stille reaction is known for its excellent functional group tolerance, even with sensitive functionalities that might not be compatible with other methods.[14]
| Organostannane Coupling Partner | Tolerance | Typical Yield Range (%) | Notes |
| Aryl/Heteroaryl | Excellent | 75-95 | A wide range of (hetero)arylstannanes can be used. |
| Vinyl | Excellent | 80-98 | Vinylstannanes are highly reactive and provide good yields. |
| Alkynyl | Excellent | 85-95 | A good alternative to the Sonogashira coupling. |
Experimental Protocol: Stille Coupling of 3-Bromopyridine with (Tributylstannyl)benzene
-
To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
Add (tributylstannyl)benzene (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate. Wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Decision-Making Workflow for Method Selection
The choice of the optimal cross-coupling method depends on several factors, including the desired bond to be formed, the nature of the coupling partner, and the presence of other functional groups.
Caption: Decision workflow for selecting a cross-coupling method.
Conclusion
The functionalization of 3-bromopyridine is a critical task in modern organic synthesis, particularly for the development of new pharmaceuticals. The choice of cross-coupling methodology is a strategic decision that should be guided by the specific synthetic goal.
-
Suzuki-Miyaura coupling stands out for its robustness, broad functional group tolerance, and the vast commercial availability of coupling partners, making it the go-to method for C(sp²)-C(sp²) bond formation.
-
Buchwald-Hartwig amination is the undisputed champion for the construction of C-N bonds, offering a wide scope for the introduction of diverse amine functionalities.
-
Sonogashira coupling provides a mild and efficient route to alkynylpyridines, which are valuable intermediates for further transformations.
-
Heck reaction is a powerful tool for the olefination of 3-bromopyridine, especially with activated alkenes.
-
Stille coupling , despite the toxicity of the reagents, offers an excellent alternative with broad functional group compatibility, particularly when other methods fail.
By understanding the nuances of each of these powerful transformations, researchers can navigate the complexities of pyridine functionalization with greater confidence and efficiency, accelerating the discovery and development of novel molecules with significant scientific and therapeutic potential.
References
- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. scirp.org [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Reaction—State of the Art [mdpi.com]
- 11. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
Safety Operating Guide
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride proper disposal procedures
Disposal Protocol for 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride
Executive Summary: The Criticality of Proper Segregation
This compound is a heterocyclic building block integral to pharmaceutical research and development, particularly in the synthesis of kinase inhibitors and other biologically active agents.[1][2] Its molecular structure, however, contains a bromine atom, which places it unequivocally in the category of halogenated organic compounds .[3][4][5] This classification is the single most important factor governing its disposal. Improper handling and disposal, specifically mixing with non-halogenated waste, can lead to significant regulatory non-compliance, environmental hazards, and a substantial increase in disposal costs.[6]
This guide provides a direct, field-proven protocol for the safe handling, segregation, and ultimate disposal of this compound and its associated waste streams. The core principle is strict segregation into a dedicated halogenated organic waste stream destined for high-temperature chemical incineration by a licensed professional service.
Chemical Profile and Hazard Identification
Understanding the fundamental properties and hazards of a chemical is paramount to designing a safe and effective disposal workflow. The toxicological properties of this specific compound have not been thoroughly investigated, necessitating cautious handling as a potentially hazardous substance.[7]
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 5,6,7,8-Tetrahydro-3-bromo-1,6-naphthyridine HCl | [7] |
| CAS Number | 625100-00-7 (Free Base) | [2][7][8][9] |
| Molecular Formula | C₈H₉BrN₂ · HCl | [7] |
| Appearance | Light yellow to white solid/powder | [2][10] |
| Primary Hazard | Halogenated Organic Compound | [3][5][6] |
| Known Health Hazards | May cause respiratory irritation; Causes skin and serious eye irritation (based on isomers and general SDS warnings). | [7][11] |
| Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen bromide (HBr) | [7][11] |
The generation of acidic and toxic gases like HBr and HCl upon combustion underscores the necessity for disposal in a specialized incinerator equipped with scrubbers.[7]
Mandatory Personnel Protective Equipment (PPE)
Prior to handling the pure compound or its waste, all personnel must be equipped with the following standard laboratory PPE. This is a non-negotiable baseline for minimizing exposure.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after handling the material.[7]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with appropriate cartridges.[7] All handling of the solid material should occur within a certified chemical fume hood.
Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of this procedure is the rigorous separation of halogenated and non-halogenated waste streams. Co-mingling is a costly error. Even minute quantities of halogenated material can contaminate an entire drum of non-halogenated solvent, forcing it to be treated via the more expensive incineration route.[6]
Step 1: Designate a Halogenated Waste Container
-
Select a clearly marked, dedicated waste container compatible with the waste type (e.g., a high-density polyethylene container for liquids, a labeled pail for solids).[12]
-
The container must be labeled "HALOGENATED ORGANIC WASTE" before the first drop of waste is added.[13]
Step 2: Segregate Waste at the Point of Generation
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Any solution containing this compound (e.g., from reactions, chromatography, or cleaning) must be disposed of as halogenated liquid waste.[14]
-
Pour this waste into the designated liquid halogenated waste container.
-
Crucially, do not mix this waste stream with non-halogenated solvents like acetone, ethanol, hexanes, or ethyl acetate.[5][6][13][15]
-
Step 3: Maintain an Accurate Waste Log
-
On the container label or an attached log sheet, accurately list all chemical constituents and their approximate percentages.[3][6] Use full chemical names, not formulas or abbreviations.[13] This is a legal requirement for the final disposal facility.
Step 4: Ensure Safe Storage
-
Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area or a safety cabinet, away from incompatible materials like strong oxidizing agents.[13][16]
-
Do not fill containers beyond 90% capacity to allow for expansion.[12]
Spill Management Protocol
In the event of an accidental release, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.
-
Contain the Spill: For a small solid spill, gently sweep up the material to avoid creating dust and place it in the designated halogenated waste container.[7] For a small liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then scoop the mixture into the waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
Final Disposal Pathway: High-Temperature Incineration
The collected and properly segregated halogenated waste is not suitable for landfill or sewer disposal.[6] The only environmentally sound and compliant method is destruction via a licensed hazardous waste disposal company.
-
Mechanism of Disposal: The designated disposal method is high-temperature incineration .[3][6][7]
-
Operational Requirements: To ensure the complete destruction of halogenated compounds and prevent the formation of highly toxic byproducts such as dioxins and furans, the incinerator must operate at temperatures of at least 1100°C.[17][18][19] The facility must also be equipped with an afterburner and an alkaline scrubber system to neutralize the hydrogen bromide (HBr) and hydrogen chloride (HCl) gases that are inevitably produced during combustion.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.
Caption: Waste Management Workflow for Halogenated Naphthyridine Derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bucknell.edu [bucknell.edu]
- 4. policy.acu.edu.au [policy.acu.edu.au]
- 5. uakron.edu [uakron.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. capotchem.com [capotchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. 3-BROMO-5,6,7,8-TETRAHYDRO-1,7-NAPHTHYRIDINE, CasNo.1196156-01-0 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 11. aksci.com [aksci.com]
- 12. ethz.ch [ethz.ch]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. nova.edu [nova.edu]
- 16. fishersci.com [fishersci.com]
- 17. zerowasteeurope.eu [zerowasteeurope.eu]
- 18. toolkit.pops.int [toolkit.pops.int]
- 19. researchgate.net [researchgate.net]
Navigating the Safe Handling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride, a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and best practices for handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2]
-
Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2]
Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure and ensure a safe laboratory environment. The following sections detail the specific PPE requirements and operational procedures.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times when handling the compound to protect against splashes and airborne particles.[2] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or punctures before use. For prolonged handling or when using solvents, consult a glove compatibility chart. |
| Body Protection | Laboratory Coat | A standard lab coat provides a primary barrier against accidental spills. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with an appropriate particulate filter (P95 or higher) if handling the solid outside of a certified chemical fume hood or if dust generation is likely.[3] For higher levels of protection or in the presence of vapors, an organic vapor/acid gas (OV/AG) cartridge may be necessary.[3] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is as critical as the PPE itself. The following diagram and steps outline a safe handling process for this compound.
Caption: A typical workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Designate a Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Assemble Equipment: Before handling the compound, ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and readily accessible within the fume hood.
-
Don PPE: Follow the PPE donning sequence illustrated below.
-
Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, use a ventilated balance enclosure or wear appropriate respiratory protection.
-
Transfer: Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
Conduct Experiment: Keep the fume hood sash at the lowest practical height during the experiment.
-
Decontamination: After the procedure, decontaminate all surfaces and glassware that came into contact with the compound.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.
-
Disposal: Dispose of all contaminated waste, including gloves and disposable labware, in a designated, clearly labeled container for halogenated organic waste.[4] Consult your institution's specific guidelines for hazardous waste disposal.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
